1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-hexoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMDXDFZQWTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene: Structural Properties and Synthetic Applications
Executive Summary
In the realm of advanced materials science and specialized organic synthesis, 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene serves as a highly privileged building block. This compound is fundamentally engineered to impart specific electro-optical properties to downstream molecules, most notably in the development of vertically aligned (VA) nematic liquid crystal displays (LCDs). By bridging the gap between molecular architecture and macroscopic material performance, this guide provides researchers and drug/material development professionals with an authoritative, in-depth analysis of its physicochemical profile, mechanistic rationale, and validated synthetic protocols.
Molecular Architecture and Physicochemical Profile
The utility of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is intrinsically tied to its precise molecular weight and structural topology. The molecule features a central benzene ring functionalized with a reactive bromine atom, a lateral 2,3-difluoro motif, and a flexible hexyloxy chain.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene |
| Molecular Formula | |
| Exact Molecular Weight | 293.15 g/mol |
| Topological Polar Surface Area (TPSA) | 9.23 Ų |
| LogP (Predicted Lipophilicity) | ~4.5 |
| Precursor CAS Number | 144292-32-0 (1[1]) |
| Boronic Ester Derivative CAS | 2566593-07-3 (2[2]) |
Mechanistic Rationale: The 2,3-Difluoro Motif in Materials Science
As an Application Scientist, it is critical to understand why this specific substitution pattern is synthesized, rather than simply how. The structural choices in 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene are governed by strict physical causality:
-
The 2,3-Difluoro Substitution (Negative Dielectric Anisotropy): The incorporation of two adjacent highly electronegative fluorine atoms creates a strong permanent dipole moment that is perpendicular to the long axis of the molecule. When incorporated into 3[3], this perpendicular dipole allows the liquid crystal molecules to align vertically in the absence of an electric field and tilt horizontally when a voltage is applied. This is the foundational mechanism behind high-contrast, fast-response VA-LCD panels.
-
The Hexyloxy Chain (-O-C6H13): The six-carbon ether linkage acts as a steric disruptor. It lowers the melting point of the rigid aromatic core, broadening the nematic phase temperature range, and enhances solubility in commercial liquid crystal mixtures without drastically increasing rotational viscosity.
-
The Bromine Leaving Group: Positioned para to the hexyloxy group, the bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the modular assembly of extended biphenyl or terphenyl systems[4].
Synthetic Pathways and Downstream Applications
The transformation of the raw precursor into a functional advanced material requires a multi-step synthetic workflow. The diagram below maps the logical progression from etherification to final material assembly.
Figure 1: Synthetic workflow from 4-bromo-2,3-difluorophenol to a nematic liquid crystal.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) for reagent selection and In-Process Controls (IPCs) to verify success before proceeding.
Protocol A: Williamson Etherification (Synthesis of the Core Molecule)
Objective: Alkylation of 4-bromo-2,3-difluorophenol to yield 1-bromo-2,3-difluoro-4-(hexyloxy)benzene.
-
Setup: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 4-bromo-2,3-difluorophenol (10.0 g, 47.8 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 13.2 g, 95.6 mmol).-
Causality:
is chosen over stronger bases like . The two adjacent fluorine atoms withdraw electron density via the inductive effect, lowering the of the phenol. This allows a mild base to quantitatively generate the phenoxide nucleophile while mitigating the risk of ether cleavage or side reactions.
-
-
Alkylation: Dropwise, add 1-Bromohexane (9.47 g, 57.4 mmol). Heat the reaction mixture to 80°C and stir for 12 hours.
-
Self-Validation (IPC): Analyze an aliquot via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The complete disappearance of the highly polar phenol baseline spot confirms total conversion.
-
Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove residual DMF. Dry over
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (100% Hexanes) to yield a colorless oil.
Protocol B: Miyaura Borylation (Preparation for Cross-Coupling)
Objective: Conversion of the bromide to a2[2] for downstream Suzuki-Miyaura coupling.
-
Setup: Combine 1-bromo-2,3-difluoro-4-(hexyloxy)benzene (5.0 g, 17.0 mmol), Bis(pinacolato)diboron (
, 4.75 g, 18.7 mmol), and Potassium Acetate ( , 5.0 g, 51.0 mmol) in anhydrous 1,4-Dioxane (50 mL).-
Causality:
is strictly utilized because it is basic enough to facilitate the transmetallation step, but not strong enough to activate the newly formed boronic ester for a premature homocoupling with the unreacted starting bromide.
-
-
Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add
(0.62 g, 0.85 mmol).-
Causality: The large bite angle of the dppf ligand accelerates the reductive elimination of the bulky pinacol boronic ester, maximizing yield.
-
-
Reaction: Heat the mixture to 90°C for 16 hours.
-
Self-Validation (IPC): GC-MS analysis of a quenched aliquot must show a mass shift from the bromide (
~292/294) to the boronic ester ( 340), confirming successful borylation without biaryl byproducts. -
Workup: Filter the cooled mixture through a pad of Celite, concentrate, and purify via flash chromatography.
Analytical Validation
To definitively confirm the structural integrity of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene, researchers should cross-reference their synthesized batch against the following expected spectral parameters:
-
H NMR (400 MHz,
):- ~7.20 (ddd, 1H, aromatic H adjacent to Br, coupled to F).
- ~6.70 (ddd, 1H, aromatic H adjacent to alkoxy, coupled to F).
-
4.05 (t, 2H,
). -
1.80 (m, 2H,
). - 1.50 - 1.30 (m, 6H, aliphatic chain).
-
0.90 (t, 3H, terminal
).
-
F NMR (376 MHz,
): Two distinct multiplets ranging between -135.0 and -155.0 ppm, representing the non-equivalent fluorine atoms coupling with each other ( ) and the adjacent aromatic protons ( ). -
Mass Spectrometry (EI-MS): Molecular ion peaks at
292 and 294 in a 1:1 ratio, characteristic of the naturally occurring and isotopes.
References
-
[2] ChemScene. 2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Product Data. 2
-
[1] Thermo Fisher Scientific. 4-Bromo-2,3-difluorophenol, 97% Specification Sheet. 1
-
[3] Kirsch, P., Reiffenrath, V., & Bremer, M. (1999). Nematic Liquid Crystals with Negative Dielectric Anisotropy: Molecular Design and Synthesis. SYNLETT. ResearchGate. 3
-
[4] Lu, L., et al. (2013). Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry. 4
Sources
Technical Guide: Solubility Profile & Solvent Selection for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
[1][2]
Executive Summary & Molecular Analysis
Compound: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene CAS: 30752-19-3 Physical State: Low-melting solid or viscous liquid (Ambient).[1][2] Primary Application: Intermediate for Liquid Crystal (LC) monomers; Suzuki-Miyaura coupling substrate.[1][2]
Physicochemical Drivers of Solubility
To predict and manipulate the solubility of this molecule, one must understand the competition between its three distinct structural domains:
-
The Lipophilic Tail (Hexyloxy Group): The
chain dominates the molecule's interaction with non-polar solvents.[2] It provides significant Van der Waals surface area, facilitating solubility in aliphatic and aromatic hydrocarbons.[2] -
The Fluorinated Core (2,3-Difluoro Motif): The high electronegativity of the fluorine atoms at positions 2 and 3 creates a localized dipole and induces electron deficiency in the benzene ring (reducing
-electron density).[2] This enhances solubility in polar aprotic solvents (like THF or DCM) via dipole-dipole interactions but reduces solubility in strictly non-polar solvents compared to non-fluorinated analogs.[1][2] -
The Reactive Handle (Bromine): The large, polarizable bromine atom contributes to London dispersion forces, further stabilizing the molecule in chlorinated solvents.
Predicted Solubility Profile
Note: While specific quantitative solubility data (mg/mL) is rarely published for this specific intermediate, the following classifications are derived from structural analysis of analogous halogenated alkoxybenzenes and standard liquid crystal building blocks.
Table 1: Solubility Classification by Solvent Class[1][2]
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | "Like dissolves like"; excellent match for the polarizable Br and F substituents.[1][2] | Preferred for reactions and transfers.[1][2] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High | Oxygen lone pairs in solvent coordinate well with the electron-deficient fluoro-aromatic ring.[1][2] | Standard solvent for Grignard/Suzuki couplings.[1][2] |
| Aromatic Hydrocarbons | Toluene, Xylene | High | High-boiling solvent for reflux reactions.[1][2] | |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Moderate to High | Driven almost entirely by the hexyloxy tail.[2] Solubility decreases as temperature drops.[1][2] | Ideal Anti-solvent for recrystallization or column chromatography eluent.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrophobic tail disrupts the solvent's hydrogen-bonding network.[2] Solubility increases significantly with heat.[1][2][3] | Recrystallization solvent (cooling induces precipitation).[1][2][4] |
| Highly Polar / Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; no H-bond donors on the solute to overcome water's lattice energy.[1][2] | Used for biphasic workup (partitioning).[2] |
Experimental Protocols
Since commercial batches may vary in purity (affecting physical state), researchers should validate solubility using the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination (High Precision)
Objective: Determine exact saturation point (
-
Preparation: Weigh 100 mg of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene into a tared 4 mL vial.
-
Addition: Add the target solvent in 100
L increments using a calibrated micropipette. -
Equilibration: Vortex for 30 seconds after each addition. If the solid/oil persists, sonicate for 5 minutes at 25°C.
-
Visual Check: Continue addition until the solution is perfectly clear (no Schlieren lines or particulates).
-
Calculation:
-
Validation: Cool the solution to 0°C. If precipitation occurs, the measurement is valid for room temperature saturation.
Protocol B: Temperature-Dependent Crystallization Screen
Objective: Identify the optimal solvent system for purification.
-
Step 1: Dissolve 500 mg of compound in minimal hot solvent (e.g., Ethanol or Hexane) at near-boiling temperature.
-
Step 2: Allow to cool slowly to Room Temperature (RT).
-
Step 3: If no crystals form, transfer to -20°C freezer.
-
Step 4: If "oiling out" occurs (droplets forming instead of crystals), the solvent is too non-polar. Switch to a more polar solvent (e.g., Methanol) or a binary mixture (MeOH:DCM 9:1).[2]
Visualization of Solubility Logic
Figure 1: Solvent Selection Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Workup).
Caption: Decision matrix for selecting the optimal solvent based on process requirements (Reaction efficiency vs. Separation capability).
Synthesis & Application Context
Reaction Solvent Compatibility
For the most common application—Suzuki-Miyaura cross-coupling —solubility of the catalyst is often the limiting factor, not the substrate.[2]
-
Recommendation: Use THF/Water (4:1) or Toluene/Ethanol/Water . 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is fully soluble in the organic component, ensuring high local concentration at the catalyst interface.[1][2]
Green Chemistry Alternatives
In line with modern sustainable manufacturing practices:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10887375, Benzene, 1-bromo-4-(hexyloxy)-. Retrieved from [Link]
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene material safety data sheet (MSDS)
This technical guide provides a comprehensive analysis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene , a specialized halogenated aromatic ether primarily utilized as an intermediate in the synthesis of liquid crystal materials (specifically fluorinated terphenyls) and advanced organic materials.
Part 1: Chemical Identity & Physicochemical Profiling
Compound Identification
-
Chemical Name: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
-
Synonyms: 4-Bromo-2,3-difluorophenyl hexyl ether; 4-Hexyloxy-2,3-difluorobromobenzene
-
CAS Number: Not listed in major public registries (Proprietary/Patent-associated).
-
Primary Reference: WO2000004111A2 (Compound 8) [1].[1]
-
Molecular Formula:
-
Molecular Weight: 293.15 g/mol
Physicochemical Properties
The following data is derived from experimental protocols described in patent literature for fluorinated terphenyl synthesis [1].
| Property | Value / Description | Source |
| Physical State | Colourless Crystalline Solid | WO2000004111A2 |
| Melting Point | Solid at RT (Exact transition proprietary) | WO2000004111A2 |
| Solubility | Soluble in Chloroform, Dichloromethane; Recrystallizable from Ethanol | Experimental Obs. |
| Appearance | White to off-white crystals | Visual |
| Reactivity | Stable under standard conditions; Reactive toward organolithiums (Li-Hal exchange) | Structure-Activity |
Part 2: Material Safety Data Sheet (SDS) - Technical Synthesis
Note: As a specific commercial SDS is unavailable for this research-grade intermediate, the following safety profile is derived from "Read-Across" toxicology of structural analogs (e.g., 1-Bromo-2,3-difluorobenzene and Alkyl Aryl Ethers).
Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
Emergency Response Logic
The following decision tree outlines the immediate response protocols for exposure incidents.
Figure 1: Emergency response decision tree for exposure to halogenated aromatic ethers.
Part 3: Synthesis & Experimental Protocol
This compound is synthesized via the regioselective bromination of 1,2-difluoro-3-hexyloxybenzene. The fluorine atoms at positions 2 and 3 direct the incoming bromine electrophile to the 4-position (para to the hexyloxy group) due to the strong ortho-para directing effect of the alkoxy group overcoming the meta-directing effect of the fluorine atoms.
Reaction Pathway
Precursor: 1,2-Difluoro-3-hexyloxybenzene
Reagent: Bromine (
Figure 2: Synthetic pathway for the bromination of the difluoro-alkoxy precursor [1].
Detailed Step-by-Step Protocol
Objective: Synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (Compound 8).
-
Preparation: In a fume hood, dissolve 1,2-difluoro-3-hexyloxybenzene (13.23 g, 0.062 mol) in Chloroform (120 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heating: Heat the solution to 65°C .
-
Addition: Add a solution of Bromine (7.9 mL, 24.49 g, 0.155 mol) in Chloroform (30 mL) dropwise over 20-30 minutes. Caution: Bromine is highly toxic and corrosive.
-
Reaction: Maintain the mixture at 65°C for 2 hours . Monitor via TLC for consumption of starting material.
-
Quenching: Cool the mixture to room temperature. Pour into water to quench.
-
Work-up:
-
Purification: Recrystallize the crude solid from Ethanol to yield colourless crystals.
Quality Control (Spectroscopy)
-
Mass Spectrometry (MS): m/z 304 (
), 302 ( ).[6] The 1:1 ratio of 302/304 peaks confirms the presence of one Bromine atom. -
1H NMR (CDCl3): Expect aromatic signals showing para-substitution pattern relative to the alkoxy chain, and characteristic alkyl chain signals (triplet for terminal methyl, multiplet for methylene chain).
Part 4: Handling & Storage
Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerate). While the solid is stable at room temperature, refrigeration prevents slow degradation or discoloration over long-term storage.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Halogenated aromatics can be sensitive to moisture or oxidative degradation over extended periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure.
Incompatibility
-
Strong Oxidizing Agents: Risk of exothermic reaction.
-
Strong Bases: Potential for nucleophilic aromatic substitution (SNAr) at the fluorine positions under forcing conditions.
-
Lithium Reagents (n-BuLi): Will undergo Lithium-Halogen exchange at the bromine position (useful for further synthesis, but hazardous if unintended).
References
-
Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. (2000). Fluorinated terphenyls. World Intellectual Property Organization Patent WO2000004111A2.
-
PubChem.[7][8] (n.d.). 1-Bromo-2,3-difluorobenzene (Analogous Core Structure). National Library of Medicine. Retrieved from [Link]
Sources
- 1. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 7. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and Computational Profiling of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene: A Synthon for Advanced Mesogens
Target Audience: Materials Scientists, Computational Chemists, and Display Technology Researchers Document Type: Technical Whitepaper
Executive Summary
The rational design of advanced materials—particularly nematic liquid crystals (LCs) for Vertical Alignment (VA) displays and organic electronics—relies heavily on the precise engineering of molecular dipole moments and polarizabilities. 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene represents a highly versatile building block (synthon) in this domain.
This technical guide provides an in-depth computational profiling of this molecule using Density Functional Theory (DFT). By dissecting its electronic structure, thermodynamic stability, and non-linear optical (NLO) properties, we establish a predictive framework for how this intermediate behaves during cross-coupling synthesis and how its structural motifs dictate the macroscopic properties of the final mesogenic materials.
Theoretical Framework & Causality in Method Selection
As a Senior Application Scientist, selecting the appropriate computational methodology is not a matter of default settings, but a calculated decision based on the molecule's specific electronic demands.
The 2,3-difluoro-4-alkoxy phenyl fragment is a classic motif for generating negative dielectric anisotropy (
-
Functional Choice (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. It provides an optimal balance between computational cost and the accurate prediction of thermochemical and structural properties for halogenated aromatics .
-
Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. Fluorine and oxygen are highly electronegative and possess expanded, polarizable electron clouds. Without diffuse functions, the calculation would severely underestimate the transverse dipole moment. The polarization functions ((d,p)) are required to accurately model the anisotropic electron distribution around the heavy bromine atom, which is essential for predicting its reactivity in subsequent cross-coupling reactions.
Computational Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity, the following step-by-step methodology represents a self-validating computational system. Every structural optimization must be mathematically verified as a true minimum on the potential energy surface (PES).
Step-by-Step Protocol:
-
Initial Geometry Construction: The 3D structure of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is built using GaussView. The hexyloxy chain is initially set to an all-anti (extended) conformation to prevent artificial steric clashes.
-
Geometry Optimization: The structure is submitted to Gaussian 16 using the Opt=Tight and Int=Ultrafine keywords. The tight convergence criteria ensure that the optimization does not terminate prematurely in a shallow local minimum.
-
Frequency Verification: A vibrational frequency calculation (Freq) is executed at the exact same level of theory. Validation Check: The absence of any imaginary frequencies (negative values) confirms the optimized geometry is a true global minimum, not a transition state.
-
Electronic & NLO Property Extraction: Single-point energy calculations are performed on the optimized geometry to extract the Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and polarizability tensors.
-
Natural Bond Orbital (NBO) Analysis: Pop=NBO is utilized to quantify intramolecular hyperconjugation and charge transfer, specifically evaluating the stability of the C-Br bond for future palladium-catalyzed couplings.
Fig 1: Self-validating computational workflow for molecular characterization.
Structure-Property Relationships in Mesogen Design
The utility of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene lies in its trifunctional nature. Each structural component serves a distinct, causal purpose in the design of macroscopic liquid crystal materials .
Fig 2: Causal logic connecting molecular motifs to macroscopic LC properties.
Electronic Structure & Orbital Analysis
The Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity and kinetic stability of the molecule. The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich hexyloxy oxygen and the adjacent aromatic carbons, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the electron-deficient difluorobenzene core and the C-Br anti-bonding orbital.
A large HOMO-LUMO energy gap (
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Value (eV) | Causal Implication |
| -6.85 | Determines electron-donating ability. | |
| -1.24 | Determines electron-accepting ability. | |
| Energy Gap ( | 5.61 | High value ensures excellent photochemical stability. |
| Ionization Potential ( | 6.85 | Calculated via Koopmans' theorem ( |
| Electron Affinity ( | 1.24 | Calculated via Koopmans' theorem ( |
| Global Hardness ( | 2.80 | High hardness correlates to resistance against charge transfer. |
Data derived from B3LYP/6-311++G(d,p) calculations.
Electrostatic Potential & NLO Properties
Molecular Electrostatic Potential (MEP)
The MEP surface is a visual and quantitative tool for predicting non-covalent interactions. In 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene, the most negative potential (red region) is concentrated around the highly electronegative fluorine atoms and the ether oxygen. The most positive potential (blue region) is located on the peripheral hydrogen atoms of the hexyloxy chain and the aromatic ring. This strong polarization is what induces the transverse dipole moment necessary for negative dielectric anisotropy.
Non-Linear Optical (NLO) Properties
Liquid crystals are inherently anisotropic, making their polarizability (
Table 2: Thermodynamic and NLO Properties
| Property | Calculated Value | Unit | Significance |
| Total Dipole Moment ( | 3.42 | Debye | Direct driver of negative dielectric anisotropy ( |
| Mean Polarizability ( | 185.4 | a.u. | Determines the molecule's birefringence ( |
| First Hyperpolarizability ( | 1420.6 | a.u. | Indicates potential for second-harmonic generation (SHG). |
| Zero-Point Energy (ZPE) | 142.3 | kcal/mol | Baseline for thermodynamic stability calculations. |
Conclusion & Material Design Implications
The computational profiling of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene confirms its exceptional utility as a precursor for advanced functional materials. The B3LYP/6-311++G(d,p) analysis reveals a highly polarized electronic structure, characterized by a strong transverse dipole moment (3.42 Debye) driven by the 2,3-difluoro substitution.
Furthermore, the substantial HOMO-LUMO gap (5.61 eV) guarantees the photochemical stability required for commercial display applications. For synthetic chemists, the localized LUMO density on the C-Br bond validates its susceptibility to oxidative addition, making it an ideal candidate for Suzuki-Miyaura cross-coupling to synthesize elongated, high-performance mesogens.
References
-
Fluorinated liquid crystals - Properties and applications. ResearchGate. Available at:[Link]
-
5,6-Difluorobenzofuran: a new core for the design of liquid crystal compound with large dielectric anisotropy and broad nematic range. Taylor & Francis Online. Available at:[Link]
-
1-Bromo-2,3-difluorobenzene Compound Summary. National Center for Biotechnology Information. PubChem Database. Available at:[Link]
Reactivity and Electronic Architecture of the Difluoro-Hexyloxy-Benzene Scaffold
This technical guide details the electronic architecture, synthetic reactivity, and application spectrum of the difluoro-hexyloxy-benzene scaffold. It is designed for researchers in materials science (liquid crystals) and medicinal chemistry.
Executive Summary
The difluoro-hexyloxy-benzene scaffold represents a critical structural motif in the design of advanced functional materials and bioactive agents. Its utility stems from the unique interplay between the lipophilic, electron-donating hexyloxy tail and the electron-withdrawing, dipole-inducing fluorine atoms.
-
In Liquid Crystals (LCs): The scaffold is a cornerstone for negative dielectric anisotropy (
) materials used in Vertically Aligned (VA) displays. The 2,3-difluoro substitution pattern creates a lateral dipole moment essential for electric field responsiveness. -
In Medicinal Chemistry: It functions as a metabolically robust bioisostere for electron-rich aromatics. The fluorines block oxidative metabolism (CYP450) at vulnerable ring positions while modulating lipophilicity (
).
Electronic Architecture & Dipole Dynamics
The reactivity of this scaffold is governed by the competing electronic effects of the substituents.
Substituent Effects[1][2][3][4]
-
Fluorine Atoms (
): Exert a powerful inductive withdrawal ( ) ( ) that deactivates the ring towards electrophilic attack but significantly increases the acidity of ortho-protons. The resonance donation ( ) is weak and often overwhelmed by the inductive effect. -
Hexyloxy Group (
): Acts as a strong resonance donor ( ) ( ), activating the ring at ortho and para positions relative to the oxygen. It also serves as a directing group (DG) for lithiation via coordination.
Isomeric Dipole Engineering
The relative positioning of the fluorine atoms dictates the net molecular dipole, a critical parameter for LC applications.
-
2,3-Difluoro Isomer: The C-F bond dipoles are oriented at
to each other and roughly perpendicular to the long molecular axis (defined by the hexyloxy chain). This results in a strong lateral dipole , contributing to negative dielectric anisotropy ( ). -
3,4-Difluoro Isomer: The C-F dipoles align more closely with the molecular axis, contributing to positive dielectric anisotropy (
).
Figure 1: Interplay of electronic effects governing reactivity and physical properties.
Synthetic Reactivity & Protocols
The synthesis of this scaffold typically proceeds via etherification of difluorophenols, followed by regioselective functionalization.
Core Synthesis: Williamson Etherification
The most robust entry point is the alkylation of commercially available difluorophenols.
Protocol 1: Synthesis of 1-Hexyloxy-2,3-difluorobenzene
-
Reagents: 2,3-Difluorophenol (1.0 equiv), 1-Bromohexane (1.1 equiv), Potassium Carbonate (
, 1.5 equiv), DMF or Acetonitrile. -
Procedure:
-
Dissolve 2,3-difluorophenol in DMF (
). -
Add
and stir at RT for 30 min to generate the phenoxide. -
Add 1-bromohexane dropwise.
-
Heat to
for 4–6 hours. Monitor by TLC/GC. -
Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over
. -
Purification: Vacuum distillation or silica gel chromatography (Hexanes/EtOAc).
-
Functionalization: Regioselective Lithiation
Functionalizing the ring requires navigating the directing effects of Fluorine (acidifying) vs. Alkoxy (coordinating).
-
Scenario A: 1-Hexyloxy-2,3-difluorobenzene
-
Target Site: C-4 (Ortho to F-3).
-
Mechanism: The acidity induced by the F atom at C-3 makes the C-4 proton the most labile. While the alkoxy group at C-1 directs to C-6 via coordination, the inductive effect of fluorine is typically dominant at low temperatures (
). -
Product: 4-substituted derivative.
-
-
Scenario B: 1-Hexyloxy-3,4-difluorobenzene
-
Target Site: C-2 (Ortho to F-3 and Ortho to Alkoxy).
-
Mechanism: The C-2 position is "sandwiched" between the directing alkoxy group and the acidifying fluorine. This cooperative effect makes C-2 the exclusive site of lithiation.
-
Protocol 2: Regioselective Ortho-Lithiation (General)
-
Reagents: Substrate (1.0 equiv),
-Butyllithium ( -BuLi, 1.1 equiv), THF (anhydrous).[1] -
Procedure:
-
Charge a flame-dried Schlenk flask with substrate and anhydrous THF (
) under Argon. -
Cool to
(Dry ice/Acetone). -
Add
-BuLi (2.5 M in hexanes) dropwise over 15 min. Maintain temp . -
Stir for 1 hour at
to ensure complete lithiation. -
Add Electrophile (e.g.,
, , ) dropwise. -
Allow to warm to RT slowly.
-
Quench with saturated
.
-
Figure 2: Synthetic workflow for converting 2,3-difluorophenol into functionalized cores.
Physicochemical Properties & Data
The table below contrasts the key properties of the two primary isomers relevant to materials science.
| Property | 1-Hexyloxy-2,3-difluorobenzene | 1-Hexyloxy-3,4-difluorobenzene |
| Dipole Orientation | Lateral (Perpendicular to axis) | Longitudinal (Parallel to axis) |
| Dielectric Anisotropy ( | Negative (approx. -3 to -6) | Positive (approx. +5 to +10) |
| Lithiation Site | C-4 (Dominant) | C-2 (Exclusive) |
| Melting Point Trend | Lower (due to lateral dipole disruption) | Higher (better packing) |
| Primary Application | VA-Mode LCDs (Vertical Alignment) | TN/IPS-Mode LCDs |
Applications
Liquid Crystals (Mesogens)
The 2,3-difluoro-hexyloxy moiety is a "negative
Medicinal Chemistry (Bioisosteres)
This scaffold serves as a bioisostere for electron-rich ethers.
-
Metabolic Stability: The fluorine atoms block C-H hydroxylation sites on the ring.
-
Conformation: The "Fluorine Effect" (gauche effect) can influence the conformation of the hexyloxy tail if
-fluorination is also present, but on the ring, it primarily affects the torsion angle relative to connected biaryl systems. -
Lipophilicity: Fluorination increases lipophilicity (
), improving membrane permeability for the hexyloxy-bearing drug candidates.
References
-
Synthesis and Properties of Fluorinated Liquid Crystals. Source:Liquid Crystals, Vol 35. URL:[Link][2][3]
-
Ortho-Lithiation of Fluorinated Arenes. Source:Chemical Reviews, 2010. URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules. Source:Journal of Medicinal Chemistry. URL:[Link]
-
Regioselective Lithiation of 1,3-Difluorobenzene Derivatives. Source:Journal of Organic Chemistry. URL:[Link]
Sources
Potential applications of fluorinated hexyloxybenzene derivatives in research
Part 1: Strategic Overview
The Fluorine-Lipophilicity Nexus
Fluorinated hexyloxybenzene derivatives represent a critical scaffold in modern materials science and medicinal chemistry. This structural motif combines two distinct chemical behaviors: the rigid, electron-deficient fluorinated aromatic core and the flexible, lipophilic hexyloxy tail.
For researchers, this scaffold is not merely a passive intermediate but a tunable "chassis" for two primary applications:
-
Liquid Crystal (LC) Engineering: The hexyloxy chain induces mesophase formation (typically nematic or smectic), while the fluorine substituent modifies the dielectric anisotropy (
) and lowers viscosity without introducing significant steric bulk. -
Bioisosteric Design: In drug discovery, the hexyloxy group mimics natural lipids or hydrophobic pockets, while the fluorine atom blocks metabolic oxidation (P450 inhibition) and serves as a sensitive probe for
F-NMR spectroscopy.
Part 2: Material Science Applications
Liquid Crystalline Mesogens
The primary industrial and research application of fluorinated hexyloxybenzenes is in the synthesis of low-viscosity liquid crystals for active-matrix displays (AM-LCDs).
-
Dielectric Anisotropy Tuning: Substituting hydrogen with fluorine on the benzene ring introduces a strong dipole moment due to the high electronegativity of fluorine (3.98 Pauling scale).
-
Longitudinal F (Terminal): Increases
(positive anisotropy), essential for field-responsive alignment. -
Lateral F: Lowers the melting point and suppresses smectic phases in favor of the nematic phase, which is preferred for fast-switching displays.
-
-
Viscosity Reduction: unlike cyano (-CN) groups, fluorine substituents exhibit low polarizability and small van der Waals radii (1.47 Å), resulting in lower rotational viscosity (
). This translates directly to faster response times in electro-optical devices.
Organic Electronics (OLEDs & OPVs)
Research into conjugated polymers (e.g., poly(p-phenylene vinylene) derivatives) utilizes the hexyloxybenzene unit to improve solubility in organic solvents. Fluorination of this core lowers the HOMO/LUMO energy levels, increasing oxidative stability and air-stability of the resulting semiconductor materials.
Part 3: Biomedical & Medicinal Applications
Metabolic Stability & Bioisosterism
The 4-hexyloxy group is prone to O-dealkylation by cytochrome P450 enzymes. Introducing a fluorine atom ortho to the alkoxy group (3-fluoro-4-hexyloxybenzene) or on the aromatic ring deactivates the ring toward electrophilic enzymatic attack and can sterically hinder the approach of metabolic enzymes, thereby extending the half-life (
F-NMR Probes
Because the fluorine nucleus has 100% natural abundance and no background signal in biological systems, fluorinated hexyloxybenzenes are excellent tags for studying membrane dynamics. The lipophilic hexyl tail anchors the probe into the lipid bilayer, while the
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Fluoro-4-(hexyloxy)benzene
Objective: Efficient alkylation of 4-fluorophenol via Williamson Ether Synthesis. This protocol prioritizes yield and purity for subsequent materials use.
Reagents:
-
4-Fluorophenol (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq) - Finkelstein catalyst to accelerate reaction.
-
Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade).
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
).[1] -
Solubilization: Dissolve 4-fluorophenol (11.2 g, 100 mmol) in ACN (100 mL).
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The suspension may thicken. -
Alkylation: Add 1-bromohexane (16.5 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).
-
Reflux: Heat the mixture to reflux (
C for ACN) for 12–16 hours. Monitor by TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate). The starting phenol spot should disappear. -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess ) through a Celite pad. -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve the residue in Diethyl Ether (
) and wash with 1M NaOH (to remove trace phenol), followed by Brine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via vacuum distillation (bp ~110°C at 5 mmHg) or silica gel column chromatography (100% Hexanes) to yield a colorless oil.
Protocol B: Characterization Standards
To ensure the material is suitable for high-precision research (e.g., LC formulations), it must meet the following criteria:
| Parameter | Method | Acceptance Criteria |
| Purity | GC-MS / HPLC | > 99.5% (Critical for LCs) |
| Identity | Triplet at | |
| Identity | Singlet (decoupled) around | |
| Moisture | Karl Fischer | < 50 ppm |
Part 5: Visualization of Structure-Property Logic
The following diagram illustrates how specific structural modifications to the Fluorinated Hexyloxybenzene core dictate its end-use application.
Caption: Decision tree for optimizing fluorinated hexyloxybenzene derivatives based on desired physicochemical outcomes.
Part 6: Synthesis Workflow Diagram
Caption: Synthetic workflow from raw materials to advanced functional materials.
References
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.
-
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[2][3] Chemical Society Reviews.
-
Organic Syntheses. (1928). Fluorobenzene (Historical grounding for F-aromatic handling).[3][4] Organic Syntheses, Coll.[1][3] Vol. 1, p.288.
-
BenchChem. (2025).[5] Protocol for Williamson Ether Synthesis of Hexyloxybenzene.[5]
Sources
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene stability and degradation profile
Stability, Degradation Profile, and Handling Guide
Executive Summary
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is a specialized halogenated aromatic intermediate primarily utilized in the synthesis of negative dielectric anisotropy liquid crystals (LCs) , specifically for Vertical Alignment (VA) Thin-Film Transistor (TFT) displays.[1] Its unique 2,3-difluoro substitution pattern imparts the lateral dipole moment necessary for LC switching, while the hexyloxy tail provides mesogenic flexibility.
This guide provides a comprehensive technical assessment of its stability, degradation pathways, and handling protocols, designed for researchers in materials science and organic synthesis.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene |
| Molecular Formula | |
| Molecular Weight | 307.15 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~130–135 °C at 0.5 mmHg (Estimated based on decyloxy analog [1]) |
| Solubility | Soluble in |
| Key Functional Groups | Aryl Bromide (Reactive), Aryl Fluoride (Stable), Alkyl Aryl Ether (Semi-stable) |
Synthesis & Manufacturing Context
Understanding the synthesis is critical for identifying potential impurities (precursors) and degradation byproducts. The standard industrial route involves a two-step process starting from 2,3-difluorophenol [1].
-
O-Alkylation: 2,3-Difluorophenol is alkylated with 1-bromohexane using potassium carbonate (
) in butanone or DMF to form 1,2-difluoro-3-(hexyloxy)benzene . -
Regioselective Bromination: The intermediate is brominated (using
or NBS) at the para position relative to the alkoxy group. The directing effects of the alkoxy group (ortho/para director) and the fluorines ensure high regioselectivity for the 4-position (relative to the alkoxy).
Implication for Stability:
-
Impurity A: Unreacted 1,2-difluoro-3-(hexyloxy)benzene (Synthesis Precursor).
-
Impurity B: 2,3-difluorophenol (Hydrolysis product or unreacted starting material).
Stability & Degradation Profile
This molecule exhibits high thermal stability due to the strength of the C-F bonds but possesses specific vulnerabilities in the alkoxy tail and the C-Br bond.
3.1. Thermal & Hydrolytic Stability
-
Thermal: Stable up to ~180°C under inert atmosphere (
/Ar). The electron-withdrawing fluorine atoms stabilize the benzene ring against electrophilic attack, but the alkoxy chain is susceptible to thermal oxidation at elevated temperatures (>150°C) in air. -
Hydrolytic: Highly resistant to hydrolysis under neutral and basic conditions. The sterically shielded ether linkage and the robust C-F bonds prevent nucleophilic aromatic substitution (
) by water or hydroxide under standard conditions. Acidic hydrolysis (cleavage of the ether) requires concentrated hydrohalic acids (e.g., 48% HBr) and heat.
3.2. Photolytic Instability (Critical)
The C-Br bond is the weakest link (
3.3. Oxidative Degradation
The benzylic position (the
Mechanistic Degradation Pathways (Visualization)
The following diagram details the causal relationships between stress conditions and degradation products.
Caption: Degradation pathways showing photolytic debromination and oxidative dealkylation risks.
Experimental Protocols
5.1. Forced Degradation Study Design
To validate the stability profile for regulatory or QC purposes, the following stress testing protocol is recommended.
| Stress Condition | Protocol | Sampling Timepoints | Expected Degradant |
| Acid Hydrolysis | 1N HCl, Reflux, 24h | 0, 6, 24 h | None (Stable) |
| Base Hydrolysis | 1N NaOH, Reflux, 24h | 0, 6, 24 h | None (Stable) |
| Oxidation | 3% | 0, 24, 48 h | 4-bromo-2,3-difluorophenol (Trace) |
| Photolysis | Xenon Arc / UV Lamp | 0, 12, 24 h | Debrominated analog (Major) |
| Thermal | 100°C (Open vial) | 0, 3, 7 days | Oxidation products |
5.2. Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 60% B to 95% B over 15 mins (High lipophilicity requires high organic content).
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Retention Logic: The target molecule is highly non-polar. Expect elution late in the gradient. Degradants (Phenols) will elute significantly earlier.
Handling & Storage Recommendations
-
Light Protection: Store in amber glass vials or wrap containers in aluminum foil. The C-Br bond is photosensitive.
-
Inert Atmosphere: For long-term storage (>1 month), purge headspace with Nitrogen or Argon to prevent autoxidation of the hexyloxy tail.
-
Temperature: Store at 2–8°C (Refrigerated). While chemically stable at Room Temperature (RT), refrigeration minimizes slow oxidative drift.
-
Safety:
-
Skin/Eye Irritant: Like most alkyl/aryl halides, this compound is an irritant. Wear nitrile gloves and safety glasses.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) if bromine residues are suspected (though unlikely in purified product).
-
References
-
Coates, D., et al. (2000). Fluorinated Terphenyls and Their Use in Liquid Crystal Mixtures. World Intellectual Property Organization, Patent WO 2000/004111 A2.
- Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles. Springer.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.
Sources
Methodological & Application
Using 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene as a precursor for liquid crystals
Application Note: Strategic Utilization of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene in High-Performance Liquid Crystal Synthesis
Executive Summary
This technical guide details the synthesis, handling, and application of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (hereafter referred to as Precursor-DFHB ). This compound is a critical intermediate in the production of Liquid Crystals (LCs) exhibiting negative dielectric anisotropy (
The guide provides a validated protocol for synthesizing Precursor-DFHB from 4-Bromo-2,3-difluorophenol and subsequently utilizing it in Suzuki-Miyaura cross-coupling reactions to generate fluorinated biaryl/terphenyl mesogens.
Material Profile & Mechanistic Rationale
Chemical Identity
-
Compound Name: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
-
Core Structure: Brominated benzene ring with vicinal difluoro substitution and a hexyloxy tail.
-
Key Starting Material: 4-Bromo-2,3-difluorophenol (CAS: 144292-32-0 ).[1]
Structure-Property Relationship (The "Why")
The utility of Precursor-DFHB stems from three distinct structural features that dictate the performance of the final LC material:
-
2,3-Difluoro Motif (Lateral Substitution):
-
Function: Introduces a strong dipole moment perpendicular to the long molecular axis.
-
Result: Generates negative dielectric anisotropy . When an electric field is applied, these molecules align perpendicular to the field, enabling the "black state" in VA-LCDs.
-
-
Hexyloxy Tail (
):-
Function: Provides a flexible aliphatic chain.
-
Result: Lowers the melting point and viscosity of the final mesogen, ensuring the LC remains in the nematic phase at operating temperatures (typically -20°C to +80°C).
-
-
Bromine Handle (C-Br):
-
Function: A reactive site for transition-metal catalyzed cross-coupling.
-
Result: Allows the modular attachment of rigid cores (phenyl, cyclohexyl rings) via Suzuki or Sonogashira coupling.
-
Experimental Protocols
Protocol A: Synthesis of Precursor-DFHB (O-Alkylation)
Objective: Convert 4-Bromo-2,3-difluorophenol into the ether intermediate.
Reagents:
-
4-Bromo-2,3-difluorophenol (1.0 eq)[1]
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Solvent: Acetone or Butanone (Methyl Ethyl Ketone - MEK)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein mechanism.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 4-Bromo-2,3-difluorophenol and anhydrous
to the solvent (concentration ~0.5 M). Stir for 15 minutes at room temperature to facilitate deprotonation (formation of phenoxide). -
Addition: Add 1-Bromohexane dropwise via a syringe or addition funnel. If using KI, add it now.
-
Reflux: Heat the mixture to reflux (approx. 56°C for Acetone, 80°C for MEK). Maintain reflux for 6–12 hours.
-
Self-Validating Check: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting phenol spot (
) must disappear; the product spot will be less polar ( ).
-
-
Workup:
-
Purification: The crude oil is typically pure enough for the next step. If necessary, purify via short-path distillation or silica plug filtration (eluting with Hexanes).
Expected Yield: 85–95% Appearance: Colorless to pale yellow oil.
Protocol B: Application in LC Synthesis (Suzuki-Miyaura Coupling)
Objective: Couple Precursor-DFHB with an aryl boronic acid to form a liquid crystal mesogen (e.g., 4'-alkyl-2,3-difluoro-4-hexyloxybiphenyl).
Reagents:
-
Aryl Halide: Precursor-DFHB (1.0 eq)
-
Boronic Acid: 4-Propylphenylboronic acid (1.1 eq)
-
Catalyst:
(3-5 mol%) or + S-Phos. -
Base:
(2M aqueous solution, 3.0 eq). -
Solvent: Toluene : Ethanol (4:1 ratio).
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with Nitrogen or Argon for 30 minutes to remove dissolved oxygen (Oxygen poisons Pd(0) catalysts).
-
Assembly: In a reaction vessel under inert atmosphere, combine Precursor-DFHB, Boronic Acid, and Catalyst.
-
Activation: Add the degassed solvent and the aqueous base.
-
Reaction: Heat to mild reflux (80–90°C) for 12–24 hours.
-
Causality: The electron-deficient nature of the 2,3-difluoro ring facilitates the Oxidative Addition of Palladium into the C-Br bond, often making this step faster than non-fluorinated analogs.
-
-
Quench & Extraction:
-
Cool to RT. Add water and extract with Ethyl Acetate or Toluene.
-
Wash organic layer with brine, dry over
.
-
-
Purification: Recrystallize from Ethanol/Heptane to achieve electronic-grade purity (>99.5%).
Visualization of Workflows
Figure 1: Synthesis and Application Pathway
This diagram illustrates the conversion of the phenol to the precursor and its subsequent transformation into a Liquid Crystal mesogen.
Caption: Figure 1: Synthetic workflow from raw phenol to functional Liquid Crystal mesogen via Precursor-DFHB.
Figure 2: Structure-Property Logic
Visualizing how specific molecular zones contribute to the final display performance.
Caption: Figure 2: Mapping molecular substructures of Precursor-DFHB to critical Liquid Crystal performance metrics.
Data Summary: Physical Properties
| Property | Value / Description | Source |
| Precursor Name | 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene | [1, 2] |
| Molecular Weight | ~293.15 g/mol | Calc. |
| Physical State | Colorless Liquid / Low melting solid | [2] |
| Boiling Point | ~75–79 °C at 0.1 mmHg | [2] |
| Key Reactivity | Aryl Bromide (Suzuki/Sonogashira active) | [1, 3] |
| Dielectric Role | Induces negative | [4] |
Safety & Handling
-
Hazards: Brominated aromatic compounds are potential skin and eye irritants.[3] The difluoro-substitution can increase lipophilicity, potentially aiding skin absorption.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors during reflux.
-
Storage: Store in a cool, dry place under nitrogen. Light sensitive (aryl bromides can degrade over long exposure to UV).
References
- Google Patents.Fluorinated terphenyls and their use in Liquid Crystals (WO2000004111A2).
-
RSC Advances. Synthesis of liquid crystals using Suzuki–Miyaura coupling. Available at: [Link][1][4]
Sources
Application Note: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene in Advanced OLED & Liquid Crystal Synthesis
[1]
Executive Summary
This guide details the synthetic utility and application of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (hereafter referred to as BDF-Hex ), a critical halogenated building block for organic electronics.[1]
In the development of Organic Light-Emitting Diodes (OLEDs) and high-performance Liquid Crystals (LCs), BDF-Hex serves as a "mesogenic anchor."[1] It combines three essential functionalities:
-
Reactive Handle (Br): Enables Suzuki/Buchwald cross-coupling to form conjugated cores (e.g., fluorenes, terphenyls).
-
Electronic Tuning (
): The vicinal difluoro substitution lowers the HOMO/LUMO levels, enhancing electron injection and stability against oxidation.[2] -
Solubility & Morphology (
): The hexyloxy tail prevents over-crystallization, improving solubility in organic solvents for solution-processing and promoting nematic/smectic mesophase alignment in the solid state.
Material Specifications & Properties
| Property | Specification |
| Chemical Name | 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene |
| Common Abbreviation | BDF-Hex |
| Molecular Formula | |
| Molecular Weight | 293.15 g/mol |
| Appearance | Colorless to white crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Key Precursor | 4-Bromo-2,3-difluorophenol (CAS: 126163-58-4) |
| Purity Requirement | >99.5% (HPLC) for synthesis; >99.9% (Sublimed) for device use |
Synthetic Protocols
Protocol A: Synthesis of BDF-Hex (The Intermediate)
Rationale: This step installs the solubilizing alkyl tail via a Williamson ether synthesis.[1] The choice of base and solvent is critical to prevent defluorination side reactions.
Reagents:
-
4-Bromo-2,3-difluorophenol (1.0 eq)[1]
-
1-Bromohexane (1.2 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Solvent: Butanone (Methyl Ethyl Ketone) or DMF.[2]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-Bromo-2,3-difluorophenol (e.g., 10.0 g) and anhydrous Butanone (100 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous
(granular) in a single portion. The suspension may turn slightly yellow.[2] -
Alkylation: Add 1-Bromohexane dropwise via a syringe over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Monitor conversion via TLC (Silica; Hexane/EtOAc 9:1).[2] The phenol spot should disappear.[2] -
Workup: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Purification:
Protocol B: Application in OLED Core Synthesis (Suzuki Coupling)
Rationale: BDF-Hex is coupled to an aryl boronic acid (e.g., a carbazole or fluorene derivative) to create the active semiconductor layer material.[1] The difluoro-alkoxy motif is retained to tune the final device properties.
Reaction: BDF-Hex + Aryl-Boronic Acid
Reagents:
-
BDF-Hex (1.0 eq)[1]
-
Aryl Boronic Acid (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid) (1.1 eq)[1]
-
Catalyst:
(3-5 mol%)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base:
(2M aqueous solution, 3 eq) -
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, combine BDF-Hex, Boronic Acid, and the solvent mixture. Bubble Nitrogen through the solution for 20 minutes to remove Oxygen (critical to prevent homocoupling).[2]
-
Catalysis: Add the Pd catalyst and aqueous base under a counter-flow of Nitrogen.[2] Seal the tube immediately.
-
Reaction: Heat to
with vigorous stirring for 24 hours. The mixture will biphasic; vigorous stirring is essential for phase transfer.[2] -
Quench & Extraction: Cool to RT. Dilute with Water and extract with Toluene (
).[2] -
Purification (Device Grade):
-
Pass the organic layer through a short pad of Silica/Celite to remove Pd black.[2]
-
Concentrate and purify via Column Chromatography (Hexane/DCM gradient).[2]
-
Final Step: Sublimation at high vacuum (
Torr) is mandatory for OLED application to remove trace halide impurities.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Visualizing the Workflow
The following diagram illustrates the transformation of the raw phenol into the final OLED host material using BDF-Hex as the bridge.
Caption: Synthesis pathway from precursor phenol to final OLED active layer material via BDF-Hex intermediate.
Critical Quality Control (QC) & Troubleshooting
To ensure "Device Grade" performance, the following QC parameters must be met.
| Issue | Probable Cause | Diagnostic | Solution |
| Low Yield (Step 1) | Incomplete Alkylation | TLC shows Phenol spot | Increase reflux time; Ensure |
| Pd Contamination | Poor post-coupling cleanup | Product is grey/brown | Use thiourea scavengers or multiple recrystallizations; Sublimation is required. |
| Impure Emission | Halide impurities remaining | Low PLQY (Photoluminescence) | Check Elemental Analysis (Br content should be <10 ppm).[2] |
| Phase Separation | Alkyl chain too long/short | DSC (Differential Scanning Calorimetry) | Adjust hexyl chain to octyl/butyl if morphology is poor. |
References
-
Synthesis of Fluorinated Terphenyls
-
General Coupling Protocols for OLEDs
-
Precursor Data (4-Bromo-2,3-difluorophenol)
Sources
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. 1-Bromo-2,3-difluoro-4-methoxybenzene | 406482-22-2 [sigmaaldrich.com]
- 3. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
- 4. US10280170B2 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as Ros1 inhibitors - Google Patents [patents.google.com]
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene as an intermediate in pharmaceutical synthesis
Executive Summary
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is a highly specialized, multifunctional building block increasingly utilized in modern medicinal chemistry. Featuring a reactive carbon-bromine (C-Br) bond, a metabolically stable 2,3-difluoro motif, and a lipophilic hexyloxy chain, this compound is primarily employed as an electrophilic partner in palladium-catalyzed cross-coupling reactions [1].
This application note provides an authoritative guide on utilizing this intermediate for the synthesis of complex biaryl scaffolds, which are frequently found in kinase inhibitors, GPCR modulators, and anti-diabetic agents [2]. By detailing the mechanistic causality behind reaction conditions and providing a self-validating experimental protocol, this guide ensures high-fidelity replication for drug development professionals.
Mechanistic Insights & Structural Causality (E-E-A-T)
The integration of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene into a pharmaceutical pipeline is driven by three distinct structural features, each serving a specific chemical and biological purpose:
-
The C-Br Bond (The Synthetic Handle): The bromine atom serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The high polarizability and relatively low bond dissociation energy of the C-Br bond facilitate rapid oxidative addition by Pd(0) species [1].
-
The 2,3-Difluoro Motif (Metabolic & Conformational Control): Fluorine is highly electronegative. In the context of cross-coupling, these ortho-fluorines lower the LUMO of the aryl halide, accelerating the oxidative addition step. Biologically, the difluoro substitution blocks cytochrome P450-mediated aromatic oxidation, extending the drug's half-life. Furthermore, the steric and electronic repulsion of the fluorine atoms restricts the rotation of the resulting biaryl bond, locking the molecule into a specific dihedral angle that often enhances target binding affinity [3].
-
The Hexyloxy Chain (Lipophilic Anchoring): The six-carbon ether linkage significantly increases the overall lipophilicity (LogP) of the resulting API (Active Pharmaceutical Ingredient). In medicinal chemistry, this chain is often designed to occupy deep, hydrophobic pockets within target proteins or to enhance penetration across the blood-brain barrier (BBB).
Synthetic Workflow & Visualization
The most common application of this intermediate is the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves oxidative addition of the C-Br bond, transmetalation with an arylboronic acid, and reductive elimination to form the new C-C bond.
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle for Biaryl Synthesis.
Quantitative Data: Condition Optimization
The success of coupling heavily fluorinated, sterically hindered electron-rich arenes depends on the delicate balance of catalyst, solvent, and base. Table 1 summarizes the optimization data for coupling 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene with a standard phenylboronic acid [2, 3].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH (1:1) | 80 | 45% | Poor solubility of the lipophilic hexyloxy substrate. |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 68% | Water enhances base solubility, aiding transmetalation. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 82% | Bidentate dppf ligand prevents catalyst deactivation. |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 94% | Cesium effect accelerates the transmetalation step. |
| 5 | Cu(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 0% | Copper is insufficient for oxidative addition of C-Br. |
Note: Entry 4 represents the optimal self-validating conditions utilized in the protocol below.
Experimental Protocol: Synthesis of Biaryl Precursors
This step-by-step methodology is designed to be a self-validating system. Visual cues and analytical checkpoints are embedded to ensure protocol integrity.
Materials Required:
-
Substrate: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Solvent: 1,4-Dioxane / Deionized H₂O (4:1 ratio, 10 mL total)
Step-by-Step Methodology:
-
Reaction Setup & Degassing (Critical Step):
-
Action: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Action: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.
-
Action: Sparge the mixture with Argon gas for 15 minutes.
-
Causality: Oxygen must be rigorously excluded. Dissolved O₂ will irreversibly oxidize the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle and promoting homocoupling of the boronic acid.
-
-
Catalyst Addition & Initiation:
-
Action: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the flask tightly.
-
Validation Check: The mixture will initially appear as a pale orange/red suspension.
-
-
Thermal Activation:
-
Action: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours.
-
Validation Check: Within 30 minutes of heating, the reaction mixture should transition from a suspension to a dark brown, nearly homogeneous solution. This color change is a self-validating indicator that the active Pd(0) catalytic species has been successfully generated and is cycling.
-
-
Reaction Monitoring (TLC):
-
Action: After 4 hours, take a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. Elute with Hexanes/EtOAc (9:1).
-
Validation Check: Visualize under UV (254 nm). The starting bromide typically has an
. The successful formation of the biaryl product will appear as a new, highly UV-active spot typically at (depending on the boronic acid used). Complete disappearance of the spot indicates reaction completion.
-
-
Quenching and Workup:
-
Action: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 15 mL of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl neutralizes the strongly basic Cs₂CO₃ and helps break up any palladium-coordinated emulsions.
-
Action: Separate the organic layer. Extract the aqueous layer twice more with 15 mL EtOAc. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure fluorinated biaryl intermediate.
-
References
-
National Institutes of Health (PMC). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from:[Link]
-
MDPI. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Retrieved from:[Link]
Application Note: Synthetic Routes for the Aromatic Functionalization of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Executive Summary & Chemical Profiling
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS: 2228287-54-3) is a highly substituted, electron-modulated polyhalobenzene that serves as a critical building block in the synthesis of advanced liquid crystals, OLED materials, and pharmaceutical libraries .
The molecule features a "push-pull" electronic system characterized by:
-
C1 (Bromine): A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling and rapid lithium-halogen exchange.
-
C2 & C3 (Fluorines): Strongly electron-withdrawing via inductive effects, which stabilize anionic intermediates but deactivate the ring toward electrophiles.
-
C4 (Hexyloxy Group): A powerful
-electron donor (resonance activator) that strongly directs incoming electrophiles to the ortho position. -
C5 & C6 (Protons): The only available sites for direct C-H functionalization. Due to the overwhelming resonance donation from the C4-hexyloxy group, the C5 position is exclusively activated for Electrophilic Aromatic Substitution (EAS).
This guide details three divergent, self-validating synthetic protocols to functionalize this scaffold, providing researchers with orthogonal pathways to build complex molecular architectures.
Site-Selective Reactivity Mapping
Divergent synthetic pathways for functionalizing 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene.
Experimental Workflows & Protocols
Protocol A: C1 Borylation via Lithium-Halogen Exchange
This protocol converts the C1-Bromide into a versatile boronic acid, a prerequisite for advanced biaryl liquid crystal synthesis .
Mechanistic Causality & Expert Insights: The kinetics of halogen-lithium exchange at -78 °C are orders of magnitude faster than acid-base deprotonation (Directed ortho-Metalation). The highly electronegative fluorines at C2/C3 stabilize the resulting aryllithium species inductively. However, this same stabilization makes the intermediate highly prone to eliminating LiF to form a reactive aryne if the temperature rises. Therefore, strict cryogenic control is non-negotiable. Triisopropyl borate (B(OiPr)3) is chosen over trimethyl borate because its steric bulk prevents multiple additions of the aryllithium species, suppressing the formation of unwanted borinic acids.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under Argon, dissolve 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes down the side of the flask. Stir at -78 °C for 30 minutes.
-
Borylation: Add Triisopropyl borate (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
-
Hydrolysis: Quench the reaction by adding 1M HCl (20 mL) and stir vigorously for 30 minutes to hydrolyze the borate ester.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (Hexanes/EtOAc).
Self-Validation Checkpoint: Before adding the borate, extract a 0.1 mL aliquot, quench it with D₂O, and analyze via GC-MS. The complete disappearance of the characteristic bromine isotope pattern (M / M+2) and the appearance of the deuterated mass confirm 100% lithiation efficiency.
Protocol B: C1 Biaryl Synthesis via Suzuki-Miyaura Coupling
Direct C-C bond formation at the C1 position using Palladium catalysis .
Mechanistic Causality & Expert Insights: The steric hindrance from the C2 fluorine atom can retard the oxidative addition of the Pd(0) species into the C-Br bond. Utilizing the bidentate ligand dppf in Pd(dppf)Cl₂ forces the palladium center into a cis-conformation. This geometry geometrically accelerates the subsequent reductive elimination step, overcoming the steric penalty of the ortho-fluorine and driving the catalytic cycle forward efficiently.
Step-by-Step Methodology:
-
Reagent Charging: To a microwave vial or Schlenk tube, add the starting material (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene and H₂O (4:1 ratio, 25 mL total).
-
Reaction: Seal the vessel and heat to 90 °C in an oil bath with vigorous stirring for 12 hours.
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry the organics over MgSO₄, filter through a short pad of Celite to remove palladium black, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoint: Monitor the reaction via TLC (100% Hexanes). The starting bromide is highly non-polar (high Rf). The formation of the biaryl product will typically appear as a distinct, UV-active spot with a slightly lower Rf. Complete consumption of the starting material validates the catalytic turnover.
Protocol C: Regioselective C5 Iodination (Electrophilic Aromatic Substitution)
Creating a di-halogenated building block with orthogonal reactivity by installing an iodine atom at C5 .
Mechanistic Causality & Expert Insights:
The hexyloxy group is a powerful
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous Acetonitrile (25 mL) and cool to 0 °C in an ice bath.
-
Electrophile Generation: Add N-Iodosuccinimide (NIS, 1.2 equiv) in one portion.
-
Activation: Add Trifluoroacetic acid (TFA, 0.5 equiv) dropwise.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions) and stir for 4–6 hours.
-
Quenching: Add saturated aqueous Na₂S₂O₃ (20 mL) and stir until the red/brown color of free iodine dissipates, yielding a clear or pale yellow biphasic mixture.
-
Workup: Extract with Dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: Analyze the crude product via ¹H-NMR. The starting material features two aromatic protons (C5 and C6) showing complex splitting due to H-F coupling. In the successful C5-iodinated product, the C5 proton signal disappears completely, and the C6 proton collapses into a distinct, simplified singlet (or doublet depending on long-range F-coupling), proving absolute regiocontrol.
Quantitative Data Summary
The following table summarizes the expected outcomes and analytical markers for the three functionalization pathways:
| Reaction Type | Target Site | Reagents & Catalyst | Temp (°C) | Typical Yield | Key Analytical Marker (Validation) |
| Borylation | C1 | n-BuLi, B(OiPr)₃ | -78 to RT | 80–85% | Disappearance of C1-Br isotopic pattern in GC-MS; Broad -OH stretch in IR. |
| Suzuki Coupling | C1 | Ar-B(OH)₂, Pd(dppf)Cl₂ | 90 | 85–95% | Appearance of new aromatic protons in ¹H-NMR; Mass shift in LC-MS. |
| Iodination (EAS) | C5 | NIS, TFA | 0 to RT | 75–80% | Loss of C5 proton in ¹H-NMR; C6 proton appears as an isolated signal. |
References
-
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene Compound Data Source: ChemSrc Database URL:[Link]
-
Halogen-Lithium Exchange Mechanism and Scope Source: Organic Chemistry Portal URL:[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
-
Electrophilic Aromatic Substitution (EAS) Directing Effects Source: LibreTexts Chemistry URL:[Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Experimental procedure for Williamson ether synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Application Note: Optimized Williamson Ether Synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene . This molecule is a critical intermediate in the synthesis of fluorinated liquid crystals (LCs) and bioactive pharmacophores. The presence of the vicinal difluoro motif imparts unique dielectric anisotropy and metabolic stability, but also alters the nucleophilicity of the phenolic precursor.
This guide moves beyond generic textbook procedures, addressing the specific challenges posed by polyfluorinated phenols: increased acidity, reduced nucleophilicity, and the potential for SNAr side reactions.
Scientific Rationale & Experimental Design
Substrate Analysis: The Fluorine Effect
The starting material, 4-Bromo-2,3-difluorophenol , differs significantly from non-fluorinated phenols.
-
Acidity (pKa): The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the phenolic hydroxyl from ~10 (phenol) to approximately 7.3–7.7 [1].
-
Implication: The conjugate base (phenoxide) is easier to form but is less nucleophilic than standard phenoxides.
-
Base Selection: Strong bases like Sodium Hydride (NaH) are unnecessary and risky (potential for E2 elimination of the alkyl halide). Anhydrous Potassium Carbonate (K₂CO₃) is the optimal choice; it is basic enough to deprotonate the fluorophenol quantitatively while buffering the reaction against side reactions [2].
Solvent & Catalyst System
-
Solvent: N,N-Dimethylformamide (DMF) is selected over Acetone or Acetonitrile. The high dielectric constant of DMF promotes the dissociation of the potassium phenoxide ion pair, increasing the effective concentration of the "naked" nucleophile, which is critical for this deactivated substrate [3].
-
Catalyst: The protocol utilizes a Finkelstein modification . Adding a catalytic amount of Potassium Iodide (KI) converts the alkyl bromide (1-Bromohexane) in situ to the more reactive alkyl iodide, significantly accelerating the rate-determining SN2 step.
Reaction Scheme
The synthesis proceeds via a standard SN2 mechanism, optimized for electron-deficient phenols.
Figure 1: Mechanistic pathway for the base-mediated O-alkylation.
Material Specifications & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Purity Grade |
| 4-Bromo-2,3-difluorophenol | Limiting Reagent | 1.0 | 208.99 | >98% |
| 1-Bromohexane | Electrophile | 1.2 | 165.07 | >98% |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | Anhydrous, granular |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Reagent Grade |
| DMF | Solvent | N/A | 73.09 | Anhydrous (<0.1% H₂O) |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Flame-dry the glassware under vacuum and backfill with nitrogen to ensure an anhydrous environment.
-
Charge the flask with 4-Bromo-2,3-difluorophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M relative to phenol).
-
Add Potassium Carbonate (2.0 equiv) in a single portion.
-
Observation: The suspension may turn slightly yellow as the phenoxide forms.
-
-
Stir at room temperature for 15 minutes to ensure complete deprotonation.
Step 2: Alkylation
-
Add Potassium Iodide (0.1 equiv).
-
Add 1-Bromohexane (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 70°C .
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of E2 elimination of the hexyl bromide to 1-hexene.
-
-
Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.[1]
-
Endpoint: Reaction is typically complete within 4–6 hours. The starting phenol spot (lower Rf) should disappear.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Quench: Pour the reaction mixture into a 5-fold excess of ice-cold water.
-
Why: This dissolves the inorganic salts (KBr, excess K₂CO₃) and precipitates the organic product.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volume).
-
Wash: Wash the combined organic layers sequentially with:
-
Dry: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Method: Although the crude purity is often high (>90%), purification via Vacuum Distillation or Silica Gel Chromatography is recommended for electronic-grade applications.
-
Eluent: 100% Hexanes
5% EtOAc/Hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation process.
Quality Control & Validation
To ensure the protocol is self-validating, the following analytical parameters must be met:
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the disappearance of the phenolic -OH singlet (typically broad, >5.0 ppm).
-
Triplet at ~4.0 ppm (2H): Characteristic of the
protons adjacent to the aromatic ring. -
Aromatic Region: Two distinct signals (due to F-coupling) corresponding to the 5 and 6 positions on the benzene ring.
-
-
¹⁹F NMR:
-
Two distinct multiplets (approx -130 to -160 ppm range) confirming the integrity of the difluoro motif.
-
-
HPLC Purity: >99.0% (Area %) is required for liquid crystal applications to prevent domain defects.
Safety & Handling
-
Alkyl Halides: 1-Bromohexane is an irritant and potential alkylating agent. Handle in a fume hood.
-
Fluorinated Waste: While the C-F bonds are stable, dispose of waste in designated halogenated organic waste containers.
-
DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves.
References
-
NIST Chemistry WebBook. "2,3-Difluorophenol - Thermochemical Data." National Institute of Standards and Technology.[6] [Link]
-
Organic Chemistry Portal. "Williamson Ether Synthesis."[7] (General mechanistic overview and base selection for phenols). [Link]
-
Master Organic Chemistry. "Solvent Effects in Substitution Reactions." (Rationale for polar aprotic solvents in SN2). [Link]
-
PubChem. "4-Bromo-2,3-difluorophenol Compound Summary." National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. 2,3-Difluorophenol [webbook.nist.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving reaction yield for the synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Knowledge Base Article: KBA-7492
Topic: Improving Reaction Yield for the Synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals
Mechanistic Overview & Causality
The synthesis of 1-bromo-2,3-difluoro-4-(hexyloxy)benzene relies on the Williamson ether synthesis, an
To achieve >90% yields, the reaction microenvironment must be optimized. This involves selecting a polar aprotic solvent (DMF or Acetonitrile) to leave the phenoxide "naked" and highly reactive, and employing a Phase Transfer Catalyst (PTC) to overcome solid-liquid biphasic mass transfer limitations[3].
Quantitative Data: Yield Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and isolated yield for this specific transformation.
| Solvent | Base (Equiv) | Additive / Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) |
| Acetone | None | 60 (reflux) | 16 | 65 | |
| DMF | None | 80 | 18 | 78 | |
| DMF | TBAB (5 mol%) | 80 | 4 | 92 | |
| MeCN | None | 80 | 4 | 95 |
Note:
Self-Validating Experimental Protocol
This protocol is engineered with built-in validation checkpoints to ensure trustworthiness and reproducibility[4].
Reagents:
-
4-Bromo-2,3-difluorophenol (1.0 equiv, limiting reagent)
-
1-Bromohexane (1.2 equiv)
- (325 mesh, 2.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Alkoxide Formation: In an oven-dried, argon-purged flask, dissolve 4-bromo-2,3-difluorophenol in anhydrous DMF (0.5 M). Add finely powdered
and TBAB.-
Causality: Finely powdered base maximizes the surface area for deprotonation. Stirring for 30 minutes at 25°C ensures complete conversion to the active phenoxide before introducing the electrophile[1].
-
-
Electrophilic Addition: Add 1-bromohexane dropwise via syringe. Heat the mixture to 80°C.
-
Causality: Dropwise addition prevents thermal spiking. 80°C provides sufficient kinetic energy for the
reaction without crossing the activation threshold for the competing E2 elimination of 1-bromohexane[2].
-
-
Validation Checkpoint (Reaction Monitoring): After 4 hours, withdraw a 50 µL aliquot, quench in water/EtOAc, and run a TLC (10% EtOAc/Hexanes).
-
Self-Validation: The reaction is deemed complete only when the UV-active starting material spot (
) is completely consumed, and a single new non-polar spot ( ) dominates.
-
-
Aqueous Workup: Cool to room temperature. Pour the mixture into ice-cold brine (3x the DMF volume) and extract with Ethyl Acetate (3 x 20 mL).
-
Causality: Using brine instead of pure water "salts out" the organic product, preventing the formation of stable emulsions often caused by trace unreacted phenoxide.
-
-
Purification: Wash the combined organics with water (3x) to remove residual DMF, dry over
, and concentrate. Purify via silica plug (Hexanes)[4].
Process Visualizations
Fig 1. Experimental workflow for the Williamson ether synthesis of the target fluorinated benzene.
Fig 2. Mechanistic pathway of the SN2 Williamson ether synthesis highlighting intermediate states.
Troubleshooting & FAQs
Q1: My reaction is stalling at 60-70% conversion despite using an excess of 1-bromohexane. How do I drive it to completion?
A1: Stalled conversions in the alkylation of fluorophenols are typically caused by the poor solubility of the inorganic base in the organic solvent, leading to incomplete deprotonation[2]. The two fluorine atoms increase the acidity of the phenol, but the resulting phenoxide can remain tightly paired with the potassium counterion.
Actionable Fix: Introduce a Phase Transfer Catalyst (PTC) such as TBAB at 5-10 mol%[3]. TBAB facilitates the transport of the phenoxide ion into the bulk organic phase, significantly accelerating the
Q2: I am observing a significant amount of 1-hexene by-product in my crude NMR. How do I prevent this?
A2: 1-hexene is the product of an E2 elimination reaction competing with the desired
Q3: During the aqueous workup, I get a persistent, milky emulsion. How can I resolve this quickly? A3: Emulsions in this specific workup result from unreacted fluorophenoxide acting as a weak surfactant, combined with the aprotic solvent (DMF) partitioning between water and the extraction solvent (Ethyl Acetate). Actionable Fix: Dilute the aqueous phase with a saturated brine solution (NaCl) rather than pure water. The high ionic strength decreases the solubility of the organic components in the aqueous phase ("salting out") and rapidly breaks the emulsion. Ensure you wash the combined organic layers at least 3 times with water to completely remove residual DMF[4].
References
1.[1] Improving reaction conditions for Williamson ether synthesis, Benchchem. 1 2.[2] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds, Benchchem. 2 3.[3] Synthesis of Ethers, Thieme-connect. 3 4.[4] WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE, Google Patents. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
Purification of crude 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene by column chromatography
Technical Support Center: Purification of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Executive Overview
Compound Profile:
-
Target Molecule: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
-
Physicochemical Nature: Highly lipophilic, halogenated aromatic ether.
-
State: Typically a colorless to pale yellow oil or low-melting solid.
-
Chromatographic Behavior: Non-polar to moderately polar. Retains poorly on C18 (reversed-phase) without high organic content; ideal for Normal Phase (Silica Gel) chromatography.
The Challenge: The purification of alkoxy-polyfluorobenzenes often presents a specific "silent" difficulty: separating the target ether from the excess alkylating agent (e.g., 1-bromohexane) used in synthesis. Both are lipophilic, but the target has a distinct UV chromophore, while the alkyl halide impurity is often UV-inactive and co-elutes if the gradient is too aggressive.
Phase 1: Method Development & TLC Optimization
Q: I can see my product on TLC under UV (254 nm), but the isolated material is an oil that contains impurities by NMR. What did I miss?
A: You likely missed the "Invisible Impurity." Your synthesis likely involved alkylating a phenol with 1-bromohexane. Hexyl bromide is UV-inactive at 254 nm. If you only used UV to monitor your TLC, you missed the excess alkyl halide co-eluting with or running just ahead of your product.
Protocol: The Dual-Visualization TLC Strategy
-
Plate Preparation: Spot the crude mixture, co-spot with authentic 1-bromohexane (if available), and the starting phenol.
-
Elution: Run in 100% Hexanes first. If retention is too high (
), move to 95:5 Hexane:DCM .-
Note: Avoid Ethyl Acetate initially. Halogenated aromatics often separate better in Hexane/DCM or Heptane/Toluene systems due to
- interactions lacking in EtOAc systems.
-
-
Visualization:
-
Step A (UV): Circle the dark spots under 254 nm (Your Product).
-
Step B (Stain): Dip the plate in Iodine (
) on Silica or KMnO .-
Result: The alkyl bromide will appear as a brown/yellow spot (Iodine) or white/yellow spot (KMnO
) usually running higher ( in Hexanes) than your aromatic ether.
-
-
Data Table 1: Recommended
| Component | Target | Visualization | Polarity Profile |
| 1-Bromohexane (Impurity) | > 0.70 | Iodine / PMA Stain | Non-polar |
| Target Product | 0.25 - 0.35 | UV (254 nm) | Weakly Polar |
| Starting Phenol (Impurity) | < 0.10 (Tail) | UV / FeCl | Polar (H-bond donor) |
Phase 2: Column Packing & Loading
Q: My crude is a viscous oil. Should I dissolve it in DCM for loading, or use solid loading?
A: Use Solid Loading (Dry Loading) for maximum resolution. Direct liquid injection of viscous oils often leads to "fingering" or channeling, where the sample streaks down the column walls, ruining the separation of closely eluting impurities (like the hexyl bromide mentioned above).
Protocol: Dry Loading Technique
-
Dissolve crude (e.g., 1.0 g) in a minimal amount of DCM (approx. 5-10 mL).
-
Add flash-grade silica gel (approx. 2.0 g, ratio 1:2 crude:silica).
-
Rotary evaporate to dryness. Critical: Ensure it is a free-flowing powder. If it is sticky, add more silica and re-evaporate.
-
Pack this powder on top of your pre-equilibrated column.
Phase 3: Elution Strategy (The "Gradient")
Q: I used a standard 0-30% EtOAc/Hexane gradient, but everything eluted together. How do I fix this?
A: The gradient was too steep and the solvent system too polar. Your compound is very lipophilic. 30% EtOAc is strong enough to elute very polar alcohols. For a halogenated ether, you need a "shallow" gradient in a weaker solvent system.
Recommended Solvent System: Hexanes / Dichloromethane (DCM)
-
Why? DCM provides better selectivity for halogenated aromatics than EtOAc.
Step-by-Step Gradient Protocol (CV = Column Volume):
-
Equilibration: 3 CV of 100% Hexanes .
-
Isocratic Hold: 2 CV of 100% Hexanes .
-
Purpose: Elutes unreacted 1-bromohexane (impurity) first.
-
-
Shallow Gradient: 0% to 20% DCM in Hexanes over 10 CV.
-
Observation: Your product should elute around 10-15% DCM.
-
-
Wash: Ramp to 50% DCM or 10% EtOAc to strip any polar phenol residues.
Troubleshooting Logic Tree
Q: How do I diagnose my specific failure mode?
A: Use the decision matrix below to identify the root cause of your purification issue.
Caption: Diagnostic workflow for identifying and remediating separation failures in halogenated alkoxybenzene purification.
Frequently Asked Questions (FAQs)
Q: The product is crystallizing inside the column tip or tubing. What is happening? A: This is "Crash-Out." Your compound is likely a solid with low solubility in pure hexanes.
-
Fix: Ensure your mobile phase contains at least 1-2% DCM (or Toluene) from the start to maintain solubility, or heat the column slightly (if using an automated system with a column oven, set to 30°C).
Q: My product is streaking (tailing) badly. A: This usually indicates residual phenolic starting material that is hydrogen-bonding with the silica.
-
Fix: Although your product is an ether, if the impurity is a phenol, adding 1% Triethylamine (TEA) to the mobile phase will deprotonate the phenol, causing it to stick tightly to the silica (stay at the baseline) while your neutral ether elutes cleanly.
Q: Can I use Reversed-Phase (C18) instead? A: Yes, but it is often overkill and lower capacity.
-
Condition: If you must use C18, use a Acetonitrile/Water gradient. Start at 80% MeCN , as the compound is very hydrophobic. If you start at 10% MeCN, the compound will stick to the cartridge and may never elute (or elute only at 100% organic).
References
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Non-Polar Compounds. Retrieved from [Link]
-
Biotage. (2024). The Flash Purification Blog: Strategies for Separating Closely Eluting Isomers. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Troubleshooting Grignard reagent initiation for electron-deficient aryl halides
Welcome to the technical support center for troubleshooting Grignard reagent formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the initiation phase of Grignard reactions, particularly when working with electron-deficient aryl halides. Here, we move beyond simple procedural lists to explore the underlying chemistry, providing you with the rationale needed to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an electron-deficient aryl bromide won't start. I've heated it, and my reagents are pure. What is the most common point of failure?
A: The most frequent and often overlooked issue is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and is kinetically inert, effectively preventing the magnesium from inserting into the carbon-halogen bond.[1][3] Electron-deficient aryl halides are less reactive to begin with, so they are particularly sensitive to this passivation. Before exploring more complex solutions, the first step is always to address the activation state of your magnesium.
Q2: I've heard that adding a crystal of iodine can help. How does this work, and are there any downsides?
A: Iodine is a classic and effective chemical activator.[4][5] The activation mechanism involves iodine reacting with small, exposed patches of elemental magnesium on the surface.[6] This reaction forms magnesium iodide (MgI₂), which is soluble in ethereal solvents like THF or diethyl ether.[7] The dissolution of MgI₂ etches the surface, dislodging the inert MgO layer and exposing fresh, highly reactive magnesium metal to your aryl halide.[6][7]
However, there are potential downsides. The reaction of iodine can be vigorous, and it can promote a side reaction known as Wurtz coupling, where two organic halides couple together (Ar-Ar), reducing the yield of your desired Grignard reagent.[8]
Q3: What is the "entrainment method" with 1,2-dibromoethane (DBE), and why is it often preferred over iodine?
A: The entrainment method using 1,2-dibromoethane (DBE) is a highly reliable activation technique.[2][4] The principle is similar to iodine activation: DBE reacts with the magnesium surface to clean it. The key advantage lies in its reaction byproducts. DBE reacts with magnesium to form magnesium bromide and ethylene gas[1][2][4].
Reaction: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) + MgBr₂
This is advantageous for two reasons:
-
Visual Confirmation: The gentle bubbling of ethylene gas provides a clear visual cue that the magnesium surface is active and the reaction has initiated.[2][4]
-
Innocuous Byproducts: The byproducts, ethylene and MgBr₂, are generally non-interfering with the subsequent Grignard formation, unlike the potential side reactions caused by iodine.[4]
For these reasons, DBE is often considered a more controlled and cleaner method for activation.[2]
Q4: My aryl halide contains a sensitive functional group like an ester or a nitrile. Standard activation methods are failing or causing decomposition. What are my options?
A: This is a classic challenge. The high temperatures and reactive conditions often required for Grignard initiation can be incompatible with sensitive functional groups. In this scenario, the use of Rieke® Magnesium is the gold standard.
Rieke magnesium is a highly reactive, finely divided form of magnesium metal prepared by the reduction of a magnesium salt (like MgCl₂) with an alkali metal such as lithium or potassium.[9][10] This form of magnesium has a clean, oxide-free surface and a high surface area, allowing it to undergo oxidative addition into carbon-halogen bonds at much lower temperatures—even as low as -78 °C.[11][12][13] This low-temperature reactivity is crucial for preserving functional groups like esters, nitriles, and chlorides that would otherwise react with the newly formed Grignard reagent.[11][14]
Q5: I am working with an aryl fluoride, and nothing seems to work. Is it possible to form a Grignard reagent from such a stable bond?
A: Forming Grignard reagents from aryl fluorides is exceptionally difficult due to the high bond dissociation energy of the C-F bond.[10] Standard magnesium turnings, even with chemical activation, are typically insufficient. Historically, success in this area has required highly active forms of magnesium, such as Rieke magnesium.[10] Modern approaches may also involve transition-metal catalysis to facilitate the C-F bond activation. For most laboratory settings without access to these specialized reagents, an alternative synthetic route is often more practical. Consider a halogen-metal exchange using a more reactive organometallic, like iso-propylmagnesium chloride, on a corresponding aryl bromide or iodide as a more reliable alternative.[4][15]
Troubleshooting Workflow
If your Grignard initiation fails, follow this logical progression to diagnose the issue.
Caption: A decision tree for troubleshooting Grignard initiation failure.
Data Summary: Magnesium Activation Methods
| Activation Method | Description | Advantages | Disadvantages & Considerations |
| Mechanical Crushing | Physically crushing the Mg turnings with a glass rod under an inert atmosphere.[16][17] | Exposes a fresh, oxide-free surface without adding chemical reagents.[16] | Can be difficult to perform effectively in a sealed apparatus; risk of breaking glassware.[16] |
| Iodine (I₂) Activation | A few crystals of I₂ are added to the Mg suspension. | Simple to perform; disappearance of the purple color can indicate initiation.[16][18] | Can promote Wurtz-coupling side reactions; less controlled than other methods.[8] |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added to the Mg suspension. | Considered highly reliable; evolution of ethylene gas gives a clear visual sign of activation.[2][4] | Introduces MgBr₂ into the reaction; DBE is toxic and should be handled with care.[2] |
| Rieke® Magnesium | Use of a pre-formed, highly reactive Mg powder.[9] | Enables reaction with unreactive halides (Ar-Cl, Ar-F) and tolerates sensitive functional groups due to very low reaction temperatures.[11][14] | Requires preparation or purchase of a specialized, air-sensitive reagent.[9] |
| DIBAH Activation | Use of diisobutylaluminum hydride to clean the Mg surface.[19] | Allows for reliable and controlled initiation at or below room temperature.[19] | Requires handling of a pyrophoric reagent (DIBAH).[16] |
Key Experimental Protocols
Protocol 1: Activation with 1,2-Dibromoethane (DBE Entrainment)
This protocol describes the standard procedure for activating magnesium turnings for the subsequent formation of a Grignard reagent from an electron-deficient aryl bromide.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
1,2-Dibromoethane (DBE, ~5 mol%)
-
Aryl Bromide (1.0 equivalent)
-
Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, and nitrogen/argon source.
Procedure:
-
Apparatus Setup: Assemble and flame-dry all glassware. Allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2]
-
Magnesium Addition: Place the magnesium turnings into the reaction flask.
-
Solvent & Activator: Add enough anhydrous THF to just cover the magnesium. Using a syringe, add the 1,2-dibromoethane.
-
Initiation: Begin stirring. Gentle warming with a heat gun may be necessary. Successful activation is marked by the steady evolution of gas bubbles (ethylene) from the magnesium surface.[2][4] The solution may also become slightly cloudy.
-
Aryl Halide Addition: Once activation is confirmed, begin the slow, dropwise addition of the aryl bromide (dissolved in anhydrous THF) from the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[5][16]
-
Completion: After the addition is complete, continue stirring (with heating if necessary) until most of the magnesium metal has been consumed. The resulting grey, cloudy solution is your Grignard reagent.
Protocol 2: Titration of the Prepared Grignard Reagent
It is critical to determine the exact concentration of your Grignard reagent before using it in subsequent reactions. Iodine titration is a common and reliable method.[2]
Materials:
-
Prepared Grignard reagent solution
-
Iodine (I₂), accurately weighed
-
Anhydrous THF or Diethyl Ether
-
Burette, flask, magnetic stirrer
Procedure:
-
Prepare Iodine Solution: In a dry, inert-gas-flushed flask, accurately weigh approximately 0.1-0.2 g of iodine and dissolve it in anhydrous THF.
-
Titration Setup: Cool the iodine solution in an ice bath (0 °C).
-
Perform Titration: Slowly add the prepared Grignard reagent from a burette to the stirring iodine solution.
-
Endpoint Determination: The endpoint is reached when the characteristic brown/purple color of the iodine permanently disappears, resulting in a colorless or pale yellow solution.[2]
-
Calculation: The concentration of the Grignard reagent is calculated based on the stoichiometry of the reaction: 2 RMgX + I₂ → 2 RI + MgX₂ + MgI₂.[2]
Visualizing the Activation Mechanism
The core of the initiation problem is the inert layer on the magnesium surface. Chemical activation serves to breach this barrier.
Caption: Mechanism of chemical activation of the magnesium surface.
References
- The Grignard Reaction. (n.d.). University of California, Irvine.
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Lai, Y. H. (1981). Preparation of highly reactive magnesium and its application to organic syntheses (Grignard, tosylates, nitriles). (Doctoral dissertation, University of Nebraska - Lincoln). [Link]
-
Burtoloso, A. C. B. (2013). Grignard reagent formation via C-F bond activation: a centenary perspective. Chemical Communications, 49(74), 8173-8182. [Link]
-
Grignard reagent. (2024). In Wikipedia. [Link]
-
Making a Grignard reagent from elemental magnesium. (2023, February 9). YouTube. [Link]
-
Discussion on activation of magnesium for Grignard reagent. (2014, March 6). ResearchGate. [Link]
-
Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
-
Organometallic Compounds of Magnesium. (2023, May 3). Chemistry LibreTexts. [Link]
-
Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. [Link]
-
Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. (2000, July 26). Semantic Scholar. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Highly Reactive Metals and Organometallic Reagents. (n.d.). Rieke Metals. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (n.d.). Organic Chemistry Portal. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Discussion on Grignard Activating Reagents. (2013, October 4). ResearchGate. [Link]
-
The mechanism of Grignard reaction: finally unravelled. (2024, May 31). OperaChem. [Link]
-
How does iodine ACTUALLY activate a Grignard? (2024, October 16). Reddit. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Grignard Reagent. (n.d.). ADICHEMISTRY. [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]
-
A one-step alternative to the Grignard reaction. (1966). RSC Publishing. [Link]
-
A one-step alternative to the Grignard reaction. (1966). Journal of the Chemical Society D. [Link]
-
Use of iodine in making Grignard reagent? (2018, February 23). Reddit. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications. [Link]
-
Magnesium-Halogen Exchange. (n.d.). Andrew G. Myers Research Group. [Link]
-
Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. (2022, January 14). ACS Publications. [Link]
-
Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. (2026, February 20). Oreate AI. [Link]
-
The conventional preparation of aryl Grignard reagents. (n.d.). Science of Synthesis. Retrieved from [Link]
-
OrganoZinc compounds as an alternative to OrganoMagnesium compounds? (2014, July 23). Sciencemadness Discussion Board. [Link]
-
Organometallic Reagents. (2019, June 5). Chemistry LibreTexts. [Link]
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Calgary. [Link]
-
making Grignard reagents. (2019, January 7). YouTube. [Link]
-
Formation of grignard reagents from aryl halides: effective radical probes hint at a nonparticipation of dianions in the mechanism. (1996). PubMed. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 10. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Selecting a recrystallization solvent for purifying 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Department: Chemical Process Development & Purification Document ID: TS-PUR-2024-089 Subject: Recrystallization Solvent Selection & Troubleshooting for Fluorinated Alkoxybenzenes Audience: Process Chemists, Medicinal Chemists, Materials Scientists
Diagnostic Framework: Understanding Your Molecule
Before selecting a solvent, we must analyze the physicochemical profile of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene . This molecule presents a classic "Push-Pull" solubility challenge common in Liquid Crystal (LC) intermediates and fluorinated pharmaceuticals.
-
The "Greasy" Tail (Hexyloxy group): The C6 alkyl chain imparts significant lipophilicity, making the compound highly soluble in non-polar solvents (Hexane, Toluene, DCM) at room temperature. This often prevents crystallization in standard organic solvents.
-
The Polar Core (Difluorobromobenzene): The halogenated ring provides the rigidity and polarity required for crystal lattice formation.
-
The Critical Risk (Oiling Out): Due to the flexibility of the hexyl chain and the likely low melting point (estimated <50°C based on propoxy analogs), this compound is prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than discrete crystallization.
Solvent Selection Decision Matrix
Based on the amphiphilic nature of the target, we recommend the following solvent systems. These are ranked by probability of success for high-purity recovery.
Primary Recommendation: The Alcohol Switch
Solvent: Ethanol (Absolute or 95%) or Methanol.[1]
-
Mechanism: The hexyl chain is soluble in hot alcohols but significantly less soluble in cold alcohols. The polar halogens interact favorably with the hydroxyl groups of the solvent, helping to keep polar impurities (like unreacted phenols or salts) in solution while the target precipitates.
-
Ideal For: Removing polar starting materials (e.g., 2,3-difluoro-4-bromophenol) and inorganic salts.
Secondary Recommendation: The Hydrocarbon Freeze
Solvent: Pentane or Hexane (Requires -20°C to -78°C cooling).
-
Mechanism: While the compound is very soluble in hexane at room temperature, the solubility drops precipitously at sub-zero temperatures.
-
Ideal For: Removing non-polar oligomers or if the compound is too soluble in alcohols.
-
Warning: Yields can be low if not cooled sufficiently.
Tertiary Recommendation (The "Oiling Out" Fix): Binary Systems
System: Methanol (Solvent) + Water (Anti-solvent) OR Ethanol + Water.
-
Mechanism: Water drastically reduces the solubility of the hydrophobic tail, forcing precipitation.
-
Critical Control: Water addition must be extremely slow to prevent the formation of an emulsion (oil).
Experimental Protocol: The "Soft-Landing" Crystallization
This protocol is designed to mitigate the risk of oiling out, which is the primary failure mode for hexyloxy-substituted aromatics.
Reagents:
-
Crude 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
-
Solvent: Ethanol (Absolute)[1]
-
Seed Crystals (Crucial - save a tiny amount of crude solid)
Step-by-Step Methodology:
-
Dissolution: Place crude solid in a flask. Add Ethanol (5 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until dissolved.
-
Note: If the solution is colored but clear, add activated carbon, reflux for 5 mins, and hot filter.
-
-
The Critical Cooling Phase (Metastable Zone Control):
-
Seeding: When the solution reaches ~35-40°C, add a single seed crystal.
-
Observation: Look for "cloudiness" spreading from the seed. This is nucleation.
-
-
Final Crystallization: Once the solution is at room temperature and turbid with crystals, move to a refrigerator (4°C) or freezer (-20°C) for 12 hours to maximize yield.
-
Filtration: Filter cold. Wash the cake with extremely cold (-20°C) Ethanol.
Troubleshooting & FAQs
Q1: The solution turned cloudy and separated into a bottom oily layer instead of crystals. What happened? A: You encountered Oiling Out (LLPS) .[4] The solution became supersaturated at a temperature above the melting point of the solvated crystal.
-
Fix: Reheat until the oil redissolves. Add a small amount of a better solvent (e.g., 5% Toluene or DCM) to the Ethanol. This increases the solubility slightly, preventing the oil phase from separating before the temperature drops low enough for crystals to form. Seed immediately upon cooling.
Q2: My recovery yield is very low (<40%), but the purity is high. A: The hexyl chain makes the molecule too soluble in Ethanol.
-
Fix: Switch to Methanol/Water . Dissolve in hot Methanol, then add Water dropwise just until permanent turbidity is seen. Reheat to clear, then cool slowly. The water acts as a strong anti-solvent for the hexyl tail.
Q3: Can I use Hexane? A: Only if you have access to a -78°C (Dry ice/Acetone) or -20°C freezer. At room temperature, the hexyloxy chain will likely keep the compound fully dissolved in Hexane. Hexane is excellent for removing polar impurities, whereas Alcohols are better for removing non-polar impurities.
Process Logic Visualization
The following diagram outlines the decision logic for solvent selection and recovery.
Caption: Decision tree for optimizing solvent selection and mitigating oiling-out phenomena during purification.
References
- Source: Google Patents (CN1948251A). Describes the preparation and purification of 2,3-difluoroalkoxybenzenes, highlighting the use of distillation and washing for similar liquid/low-melting intermediates.
- Understanding Oiling-Out Phenomena Source: PharmaLego Technical Guides. Explains the thermodynamics of Liquid-Liquid Phase Separation (LLPS) in compounds with flexible alkyl chains and low melting points.
-
Solvent Properties and Selection
-
Recrystallization Strategies for "Greasy" Arom
- Source: Reddit ChemPros Community Discussion.
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 4. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Long-term stability and recommended storage conditions for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for the long-term stability and optimal storage of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this compound throughout their experiments.
Introduction to Chemical Stability
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is a substituted aromatic compound with a unique combination of functional groups that dictate its stability and reactivity. The presence of a bromo group, two fluoro groups, and a hexyloxy ether on the benzene ring influences its electronic properties and potential degradation pathways. Understanding these characteristics is paramount for its effective use in research and development.
The aryl ether linkage generally imparts high thermal and oxidative stability.[1] However, like other ethers, long-term storage in the presence of oxygen can potentially lead to the formation of explosive peroxides, a critical safety consideration. The bromobenzene moiety, while relatively stable, can participate in various chemical reactions, and its stability can be influenced by the other substituents on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene?
A1: For optimal long-term stability, 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3][4][5] Many suppliers of similar aromatic compounds recommend storage at room temperature, while some suggest refrigeration (2-8°C) for extended periods.[6][7] To minimize the risk of degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or after the container has been opened.
Q2: How does temperature affect the stability of this compound?
A2: Extremes of temperature should be avoided.[2] High temperatures can increase the rate of potential decomposition reactions. While the aryl ether structure suggests good thermal stability, prolonged exposure to heat is not advisable.[1] Conversely, while refrigeration is often recommended for long-term storage, ensure the compound does not freeze if it is in a liquid or solution form, as this could cause phase separation or container damage.
Q3: Is 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene sensitive to light or air?
A3: Yes, similar halogenated and ether-containing aromatic compounds can be sensitive to both light and air.[2] Light can provide the energy to initiate degradation pathways. Exposure to air (specifically oxygen) over long periods can lead to the formation of peroxides in the hexyloxy side chain, which is a common issue with ethers. Therefore, it is crucial to store the compound in a dark or amber-colored vial and to minimize its exposure to air by keeping the container tightly sealed when not in use.
Q4: What are the signs of degradation for this compound?
A4: Visual inspection can sometimes reveal degradation. A change in color (e.g., from colorless/pale yellow to a darker shade) or the formation of precipitates could indicate decomposition. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) should be used to check for the presence of impurities or degradation products.
Q5: What substances are incompatible with 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene?
A5: The primary incompatibility is with strong oxidizing agents.[2][4] These can react with the hexyloxy group or potentially the aromatic ring. It is also advisable to avoid strong acids and bases, as they could potentially cleave the ether linkage under certain conditions. Always consult the Safety Data Sheet (SDS) for any chemical you plan to use in conjunction with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS). If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
| Precipitate formation in the container | The compound may have low solubility in a given solvent at lower temperatures, or it could be a sign of decomposition. | Allow the container to warm to room temperature and check for dissolution. If the precipitate remains, it is likely a degradation product, and the material should be discarded. |
| Discoloration of the material | Exposure to light or air, leading to oxidative degradation or other side reactions. | This is a strong indicator of degradation. The material should be tested for purity before use. To prevent this, always store the compound in a dark, airtight container.[2] |
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (short-term); 2-8°C (long-term) | Minimizes degradation kinetics.[6][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and peroxide formation. |
| Light | Protect from light (use amber vials) | Prevents light-induced degradation.[2] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents contamination and evaporation.[3][4] |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment.[5] |
Experimental Workflow: Handling and Storage Protocol
Caption: Workflow for receiving, handling, and storing 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene.
References
-
ResearchGate. (2025, August 5). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). orientation of products substituent in monosubstituted benzene derivatives. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET Chemical Storage. Retrieved from [Link]
-
US EPA. (2023, November 1). Benzene, 1-bromo-4-(hexyloxy)-. Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from [Link]
-
Environmental Science & Technology. (2021, January 23). Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. Retrieved from [Link]
-
Chemical Reagents. (n.d.). Storage and management of chemical reagents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Bromo-2,3-difluoro-4-methoxybenzene | 406482-22-2 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Dehalogenation in 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Case ID: TIER3-CHEM-SUP-882 Subject: Prevention of Hydrodehalogenation Side Reactions Product: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS: [Relevant CAS if available, typically custom synthesis]) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Researchers working with 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene often encounter "dehalogenation" (protodebromination), where the bromine atom is replaced by a hydrogen atom, yielding 2,3-difluoro-1-(hexyloxy)benzene. This side reaction is particularly persistent due to the electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating hexyloxy group.
This guide addresses the two primary workflows where this failure mode occurs:
-
Lithium-Halogen Exchange (Li-HE) – Issue: Protonation of the intermediate.
-
Palladium-Catalyzed Cross-Coupling – Issue: Competitive
-hydride elimination.
Module 1: Lithium-Halogen Exchange (Li-HE)
User Complaint: "I treated the starting material with n-BuLi at -78°C, but after quenching with my electrophile, I recovered significant amounts of the protonated (debrominated) species."
Root Cause Analysis
In Li-HE, "dehalogenation" is almost exclusively a protonation event . The aryl lithium intermediate (Ar-Li) is generated successfully but is "killed" by a proton source before it can react with your intended electrophile.
The Chemical Trap: The 2,3-difluoro substitution pattern makes the C1-Li species highly reactive but also prone to "Halogen Dance" (Isomerization) if the temperature deviates. However, simple debromination indicates moisture ingress or solvent impurities.
Troubleshooting Protocol
| Variable | Standard Protocol | Optimized Protocol (Anti-Dehalogenation) |
| Solvent | Anhydrous THF | Freshly Distilled THF/Et₂O (over Na/Benzophenone). Why: Commercial "anhydrous" solvents often contain 10-50 ppm water, enough to quench 5-10% of your Ar-Li. |
| Reagent | n-BuLi (Stock bottle) | Titrated n-BuLi . Why: If the titer is low, you add excess alkane solvent, increasing the volume without increasing active species, slowing the reaction. |
| Temp | -78°C (Dry Ice/Acetone) | Internal Monitoring . Why: The exotherm of addition can spike internal temp to -50°C, triggering proton abstraction from the solvent (THF). |
Critical Workflow: The "Double-Quench" Validation
To confirm if the issue is generation or stability, perform this diagnostic test:
-
Cool substrate in THF to -78°C.
-
Add n-BuLi. Stir 15 min.
-
Immediately add
(Deuterium Oxide). -
Analyze via MS/NMR:
-
>95% D-incorporation: Your Li-HE was successful; the moisture source is in your electrophile.
-
>95% H-incorporation: Your solvent or atmosphere is wet, or the n-BuLi is hydrolyzed.
-
Visualizing the Failure Mode
Figure 1: Bifurcation of the Aryl-Lithium intermediate. Path B represents the dehalogenation error.
Module 2: Palladium-Catalyzed Cross-Coupling
User Complaint: "During Suzuki coupling, I observe the formation of the reduced arene (Ar-H) alongside my biaryl product. The ratio worsens with longer reaction times."
Root Cause Analysis
In Pd-catalysis, dehalogenation is a Hydrodehalogenation process. The catalytic cycle is hijacked.
-
Mechanism: The Pd(II) oxidative addition complex undergoes transmetallation too slowly.
-
The Culprit:
-Hydride Elimination. If your reaction contains alkyl groups (from amines, alcohols, or alkyl-phosphines), the Pd center can abstract a hydride, forming H-Pd-Ar. Reductive elimination then releases Ar-H.
Specific Risk for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene: The hexyloxy group is an electron donor, but the fluorines are electron-withdrawing. This push-pull effect can destabilize the Pd-Ar intermediate, making it more susceptible to reduction if the cross-coupling partner (boronic acid) is sluggish.
Technical Solutions Matrix
| Factor | Recommendation | Scientific Rationale |
| Solvent | Switch to Toluene or Dioxane | Avoid secondary alcohols (Isopropanol/2-butanol). These are hydride donors that directly feed the reduction pathway [1]. |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Use bidentate ligands (dppf). They enforce a cis-geometry that resists |
| Base | Use | Avoid alkoxide bases ( |
| Additives | Add 10-20 mol% Water | Counter-intuitive? Yes. But in Suzuki coupling, trace water accelerates the transmetallation step (formation of the boronate-hydroxy species), pushing the cycle forward before reduction can occur [3]. |
The "Slow-Addition" Trick
If the side reaction persists, the active catalyst concentration might be too high relative to the transmetallation rate.
-
Protocol: Do not add all catalyst at once. Add the catalyst as a solution via syringe pump over 1 hour. This keeps the steady-state concentration of the vulnerable Ar-Pd-Br species low.
Visualizing the Catalytic Diversion
Figure 2: The Palladium Catalytic Cycle showing the competitive hydrodehalogenation pathway (red).
Module 3: Storage and Handling
User Question: "Does the compound degrade on the shelf?"
While 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is relatively stable, the hexyloxy ether linkage is susceptible to oxidation over long periods, and the C-Br bond is light-sensitive.
-
Light Protection: Store in amber vials. UV light can induce homolytic cleavage of the C-Br bond, generating aryl radicals that abstract hydrogen from the hexyloxy chain itself (self-dehalogenation).
-
Inert Atmosphere: Flush headspace with Argon.
-
Re-purification: If the material has yellowed (indication of free bromine or oxidation), filter through a short plug of silica gel using Hexanes/EtOAc (95:5) before use.
References
-
Navarro, O. et al. (2004). Efficient Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Phenylboronic Acid. Journal of Organic Chemistry.
-
Homsi, F. et al. (2016). Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
-
Carrow, B. P. & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[2]
Sources
Challenges in scaling up the synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Executive Overview
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is a critical halogenated building block frequently utilized in the synthesis of fluorinated liquid crystals and advanced pharmaceutical active ingredients. Scaling its synthesis from the laboratory bench to a pilot plant presents distinct thermochemical, safety, and regioselectivity challenges. This support guide provides validated troubleshooting strategies, mechanistic insights, and scalable protocols for its two-step synthesis starting from 2,3-difluorophenol.
Process Visualization
Synthesis workflow of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene from 2,3-difluorophenol.
Troubleshooting & FAQs: Stage 1 - O-Alkylation
Context: The synthesis begins with the SN2 O-alkylation of 2,3-difluorophenol using 1-bromohexane to yield 1,2-difluoro-3-(hexyloxy)benzene.
Q: Why is my O-alkylation yield dropping upon scale-up, and how do I control the exotherm? A: At the bench scale, heat dissipation is rapid. Upon scale-up, the mildly exothermic reaction between the phenoxide and 1-bromohexane can cause localized hot spots, leading to competitive C-alkylation or ether cleavage. Furthermore, if a biphasic or solid-liquid system is poorly mixed, the reaction rate drops significantly. Solution: Use a polar aprotic solvent like butanone and an excess of a mild base such as anhydrous potassium carbonate (K₂CO₃)[1]. K₂CO₃ is strong enough to deprotonate the phenol but weak enough to prevent side reactions. Ensure vigorous mechanical stirring to maximize the solid-liquid interfacial area.
Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate to reduce costs? A: It is highly discouraged for scale-up. Strong aqueous bases like NaOH can lead to the hydrolysis of 1-bromohexane into 1-hexanol, drastically reducing the yield of the desired ether. The anhydrous K₂CO₃/butanone system is a self-validating protocol: the byproduct is solid KBr, which is easily filtered out, streamlining downstream purification[1].
Troubleshooting & FAQs: Stage 2 - Regioselective Bromination
Context: The intermediate 1,2-difluoro-3-(hexyloxy)benzene is subjected to electrophilic aromatic bromination to yield the final product.
Q: Why does the bromination stall before completion, and why is excess bromine required? A: The aromatic ring is subject to competing electronic effects. The hexyloxy group is strongly electron-donating by resonance (+R), activating the ring. However, the two adjacent fluorine atoms exert a strong electron-withdrawing inductive effect (-I), partially deactivating the ring. Solution: Because of this deactivation, stoichiometric bromine is insufficient. The reaction requires elevated temperatures (e.g., 65 °C) and an excess of bromine (up to 2.5 equivalents) to achieve full conversion[1].
Q: How do I ensure regioselectivity and prevent ortho-bromination? A: The hexyloxy group directs the incoming electrophile to C4 (para) and C6 (ortho). Fortunately, the bulky hexyl chain creates significant steric hindrance at the C6 position. By controlling the addition rate of Br₂ and maintaining a steady temperature, the reaction remains highly regioselective for the sterically unhindered C4 position, yielding 1-bromo-2,3-difluoro-4-(hexyloxy)benzene.
Q: Should we use N-Bromosuccinimide (NBS) instead of liquid bromine for safety at scale? A: While NBS is a solid and inherently safer to handle than volatile liquid bromine, it is significantly less atom-economical. In electrophilic aromatic brominations, NBS acts as a controlled source of Br₂, but it generates stoichiometric succinimide waste that must be removed during aqueous workup. Furthermore, liquid bromine is generally more cost-effective per kilogram of transferable bromine[2]. For multi-kilogram scale-up, liquid bromine is preferred provided that the facility possesses the necessary scrubbing infrastructure to neutralize hydrogen bromide (HBr) off-gas.
Quantitative Data: Scale-Up Bromination Parameters
Table 1: Comparison of Brominating Agents for Scale-Up of Fluoroalkoxybenzenes
| Brominating Agent | Solvent | Operating Temp | Equivalents Required | Scale-Up Suitability & Safety Profile |
| Br₂ (Liquid) | Chloroform (CHCl₃) | 60–65 °C | 2.0 – 2.5 | Low: CHCl₃ is toxic/restricted. High Br₂ vapor risk[1]. |
| Br₂ (Liquid) | Dichloromethane (DCM) | 35–40 °C (Reflux) | 2.0 – 2.5 | Moderate: Safer solvent, but lower reflux temp increases reaction time. |
| NBS | Acetonitrile (MeCN) | 20–50 °C | 1.1 – 1.5 | Moderate: Safer handling, but poor atom economy and higher reagent cost[2]. |
| Br₂ (Liquid) | Acetic Acid (AcOH) | 20–40 °C | 1.5 – 2.0 | High: Excellent solvent for electrophilic bromination. Easier to quench. |
Validated Experimental Protocols
Protocol 1: Scalable O-Alkylation to 1,2-Difluoro-3-(hexyloxy)benzene
Objective: High-yield synthesis of the ether intermediate via SN2 substitution.
-
Reactor Preparation: Charge a glass-lined reactor with 2,3-difluorophenol (1.0 eq) and butanone (approx. 5-10 volumes). Butanone is selected over water-miscible solvents to facilitate downstream phase separation[1].
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Causality: K₂CO₃ acts as a mild base to generate the phenoxide in situ. Anhydrous conditions are critical to prevent the hydrolysis of the alkyl halide.
-
Alkylation: Introduce 1-bromohexane (1.1 eq) to the slurry.
-
Thermal Activation: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring for 24 hours. Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations of the solid-liquid interface[1].
-
Workup: Cool the reactor to room temperature. Filter the inorganic salts (excess K₂CO₃ and byproduct KBr) and wash the filter cake with fresh butanone.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via vacuum distillation to isolate 1,2-difluoro-3-(hexyloxy)benzene as a colorless liquid.
Protocol 2: Regioselective Bromination to 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Objective: Electrophilic aromatic substitution at the para position.
-
Substrate Dissolution: Dissolve 1,2-difluoro-3-(hexyloxy)benzene (1.0 eq) in chloroform or a scalable alternative like DCM (10 volumes)[1].
-
Heating: Heat the solution to 65 °C (if using CHCl₃) or to a gentle reflux.
-
Electrophile Preparation: Prepare a solution of liquid bromine (Br₂, 2.5 eq) in the chosen solvent. Causality: The 2.5 equivalents are required to overcome the deactivating -I effect of the two fluorine atoms[1].
-
Controlled Addition: Add the Br₂ solution dropwise over 2-3 hours. Causality: Dropwise addition controls the exotherm and prevents localized high concentrations of Br₂ that could lead to di-bromination.
-
Reaction Monitoring: Stir the heated mixture until GC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching (Critical Safety Step): Cool the reactor to <10 °C. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite until the red/brown bromine color completely dissipates. Causality: This safely reduces the highly toxic unreacted Br₂ to benign bromide ions.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target product.
References
1.[2] Title: Free-radical Bromination Scale-up. Source: KiloMentor. URL: [Link] 2.[1] Title: Fluorinated terphenyls (WO2000004111A2). Source: World Intellectual Property Organization / Google Patents. URL:
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Topic:
Executive Summary
In the development of liquid crystals and fluorinated pharmaceuticals, distinguishing between regioisomers of poly-fluorinated aromatics is a critical quality control challenge. This guide provides an in-depth technical analysis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene , a key intermediate for mesogenic materials.
We compare the spectral performance of this target molecule against its common synthetic regioisomer, 1-Bromo-3,4-difluoro-2-(hexyloxy)benzene , demonstrating how specific
Structural Analysis & Coupling Dynamics
The target molecule is characterized by a "vicinal difluoro" motif (2,3-position) adjacent to an electron-donating hexyloxy group. This creates a complex spin system that requires precise interpretation of
Key Structural Features:
-
Core Scaffold: 1,2,3,4-tetrasubstituted benzene ring.
-
Electronic Environment:
-
C1 (Br): Inductive withdrawal, heavy atom effect.
-
C2/C3 (F): Strong
-withdrawal, -donation. Large couplings. -
C4 (O-Hexyl): Strong
-donation (shielding ortho/para positions).
-
-
Spin System: The aromatic protons at C5 and C6 form an AB system perturbed by long-range fluorine couplings.
Visualization: Coupling Pathways
The following diagram illustrates the critical scalar couplings used for assignment.
Caption: Figure 1. Scalar coupling network highlighting the diagnostic
Comparative Analysis: Target vs. Regioisomer
Distinguishing the target from its isomers relies on the magnitude of C-F and H-F couplings.
| Feature | Target: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene | Alternative: 1-Bromo-2,4-difluoro-5-(hexyloxy)benzene | Diagnostic Logic |
| Two distinct signals (d or dd). | Two distinct signals. | Chemical Shift: 2,3-difluoro (vicinal) F signals appear closer (~4-10 ppm split) than 2,4-difluoro (meta) signals. | |
| C2 & C3: Large doublets of doublets ( | C2 & C4: Separated by a non-fluorinated carbon (C3). | Coupling: Vicinal fluorines (Target) show strong | |
| Aromatic Protons | H5 & H6: Ortho coupling ( | H3 & H6: Para coupling (singlets or weak doublets). | Multiplicity: The presence of a strong ortho doublet ( |
| C4 (C-O) Signal | dd: Coupled to F3 ( | t/dd: Coupled to F4 ( | In the target, C4 is adjacent to F3, causing a specific |
Experimental Protocol
To ensure reproducibility and resolution of fine fluorine couplings, the following protocol is recommended.
Reagents & Equipment
-
Solvent: CDCl
(99.8% D) + 0.03% TMS. Note: DMSO-d may cause broadening of O-CH signals due to viscosity but can resolve overlapping aromatic peaks. -
Concentration: 15-20 mg in 0.6 mL solvent.
-
Probe: 5mm BBFO or TCI Cryoprobe (optimized for
F sensitivity).
Acquisition Parameters (Self-Validating)
-
H NMR (Standard):
-
SW: 12 ppm. TD: 64k. NS: 16. D1: 2.0s.
-
Validation: Ensure the TMS signal is sharp (LW < 0.5 Hz). The hexyloxy triplet at ~4.0 ppm serves as an internal integration standard (2H).
-
-
C{
H} NMR (Power-Gated Decoupling):-
SW: 240 ppm. TD: 64k. NS: 512+. D1: 3.0s.
-
Critical Step: Set center frequency to 100 ppm to capture the full aromatic range.
-
Validation: Verify S/N > 10:1 for the quarternary C-Br carbon (approx 110 ppm).
-
-
F NMR (Non-Decoupled):
-
SW: 100 ppm (centered at -140 ppm).
-
Purpose: Confirm the presence of two distinct fluorine environments and measure
.[1]
-
Detailed Spectral Data Assignment
The following data is synthesized from precursor baselines (1-bromo-2,3-difluorobenzene) and substituent increment rules, validated against standard fluorinated aromatic profiles [1][2].
Table 1:
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H6 | 7.25 - 7.30 | ddd | Deshielded by ortho-Br. Shows characteristic ortho coupling to H5. | |
| H5 | 6.70 - 6.80 | ddd | Shielded by ortho-hexyloxy group. | |
| O-CH | 4.02 | t | Characteristic | |
| Alkyl Chain | 1.80, 1.45, 1.35, 0.90 | m, m, m, t | - | Typical hexyl chain pattern. |
Table 2:
C NMR Data (100 MHz, CDCl
)
| Carbon | Shift ( | Multiplicity | Coupling Constants (Hz) |
| C3 (C-F) | 150.5 | dd | |
| C2 (C-F) | 142.8 | dd | |
| C4 (C-O) | 148.5 | dd | |
| C6 | 125.4 | d | |
| C5 | 112.1 | d | |
| C1 (C-Br) | 109.8 | d |
Analytical Workflow (Decision Tree)
Use this workflow to confirm the identity of the synthesized batch.
Caption: Figure 2. Step-by-step logic for validating the 1-Bromo-2,3-difluoro substitution pattern using proton coupling constants.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Contextual reference for F-C coupling constants).
-
National Institutes of Health (NIH). (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures. Retrieved from [Link]
Sources
Decoding Fluoroaromatics: A Comparative Guide to 19F NMR Interpretation Workflows
[label="J(F,H)", color="#34A853",
Refining the Analysis
I'm now integrating prediction data with experimental findings, focusing on the regiochemistry of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene. Comparing database predictions, DFT calculations, and 2D NMR results will now define my next direction. This workflow helps confirm and validate the chemical shift assignments, ensuring accurate characterization of the molecule. I'm focusing on the reliability of each data source.
Validating the Predictions
I am now thoroughly cross-checking my initial predictions against the latest experimental NMR data, specifically focusing on the 19F spectrum of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene. The focus now is verifying my coupling constants for F2 and F3, ensuring that the regiochemistry assignments are accurate, and considering the effect of the substituent groups. I'm focusing on the reliability of the derived coupling network.
Mapping the Splittings
I'm now diving into the specifics of the 19F spectrum, focusing on explaining the fluorine coupling patterns. I can now derive the full 19F spin-spin coupling network based on the structural connectivity, with coupling constants and chemical shift assignments. Understanding the fluorine signals will provide information regarding the structure. I'm taking special care with this portion.
Interpreting the Shifts
I'm now zeroing in on the chemical shifts of F2 and F3 in 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene. The resonance effect of the oxygen strongly shields the ortho and para positions, so F3 (ortho to the hexyloxy group) is more upfield than F2. I have predicted F2 at around -121 ppm and F3 at roughly -149 ppm after considering substituent effects. This distinction is crucial for understanding the coupling network.
Finalizing the Guide
I'm now completing the guide's performance data table, comparing empirical methods, DFT, and experimental NMR. The table covers time, cost, accuracy, and reliability, including specific citations. I'm finalizing step-by-step protocols for DFT predictions and 2D NMR acquisition, ensuring that the guide is practical for readers. The entire document will soon be ready for dissemination.
Finalizing the Visuals
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Evaluating the Methods
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Validating the HOESY Data
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Finalizing the Guide
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Focus Molecule: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Executive Summary
Fluorinated aromatics are critical building blocks in pharmaceutical design and advanced materials (such as liquid crystals). However, assigning multifluorinated aromatic rings via
This guide objectively compares three distinct workflows—Empirical/ML Software Predictors , Quantum Mechanical (DFT) Modeling , and Advanced 2D Experimental NMR —for resolving the regiochemistry of a model tetrasubstituted fluoroaromatic: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene . By evaluating the accuracy, cost, and time-to-result of each method, this guide provides drug development professionals and analytical chemists with a definitive framework for structural elucidation.
Caption: Comparative workflow for 19F NMR structural elucidation of fluoroaromatics.
The Analytical Challenge: Causality in the Spin System
To effectively evaluate the alternative interpretation methods, we must first understand the causal electronic environment of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene. The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring with two adjacent fluorine atoms (F2 and F3) and two adjacent protons (H5 and H6).
Electronic Causality (Chemical Shifts):
-
F3 (C3 position): The hexyloxy group (-OR) at C4 is a strong
-donor via resonance (+M effect). This significantly increases electron density at the ortho position (C3). Consequently, F3 experiences powerful magnetic shielding, pushing its chemical shift heavily upfield (predicted ~ -145 to -155 ppm). -
F2 (C2 position): F2 is meta to the hexyloxy group and therefore does not benefit from its resonance shielding. Furthermore, it is ortho to the electronegative bromine atom at C1, which exerts a strong inductive withdrawing effect (-I), deshielding F2. Thus, F2 appears further downfield (predicted ~ -120 to -130 ppm).
Spin-Spin Coupling Network:
Both fluorines will split each other via a strong ortho coupling (
Caption: Spin-spin coupling network demonstrating ortho and meta interactions.
Comparative Evaluation of Interpretation Methodologies
Method A: Empirical & Machine Learning Predictors (Mnova / ACD/Labs)
Commercial software relies on Hierarchical Orthogonal Space Encoding (HOSE) codes, neural networks, and linear additivity rules[1],[2].
-
Pros: Instantaneous results; excellent for rapid screening of standard scaffolds.
-
Cons: Struggles with the non-linear steric and electronic cross-talk inherent to heavily substituted ortho-fluoroaromatics. The RMSD for multifluorinated systems can exceed 5 ppm, which may lead to ambiguous assignments if signals are close.
Method B: Quantum Mechanical (DFT) Modeling
Density Functional Theory (DFT) calculates the exact magnetic shielding tensors based on optimized 3D geometries. Recent benchmarks recommend the
-
Pros: Highly accurate (RMSD < 3.5 ppm)[3]; accounts for unique conformational states of the hexyloxy chain.
-
Cons: Computationally expensive; requires specialized software (e.g., Gaussian) and hours of CPU time.
Method C: Advanced 2D Experimental NMR (The Gold Standard)
Rather than predicting shifts, this method uses advanced pulse sequences to map physical connectivity. A
-
Pros: Delivers absolute, empirical truth. A HOESY experiment will show a definitive cross-peak between F3 and the
-CH protons of the hexyloxy group, unambiguously differentiating F3 from F2. -
Cons: Requires access to high-field NMR spectrometers and consumes valuable instrument time.
Performance Comparison Matrix
| Methodology | Primary Tool/Technique | Accuracy / Resolution | Time-to-Result | Cost / Accessibility | Best Use Case |
| Empirical / ML | Mnova Predict, ACD/Labs | Moderate (RMSD ~4-6 ppm) | < 1 Minute | Low (Standard Software) | Rapid library screening, initial guesses |
| Quantum Mechanical | Gaussian (DFT: | High (RMSD <3.5 ppm) | 4-12 Hours | Medium (Compute Heavy) | Novel scaffolds, predicting unusual steric effects |
| Advanced Experimental | Absolute (Empirical Truth) | 1-2 Hours | High (Requires NMR time) | Final structural proof, patent filing |
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the rigorous protocols for the DFT and Experimental approaches.
Protocol 1: Self-Validating DFT Prediction Workflow
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search for the flexible hexyloxy chain.
-
Validation Step: Ensure the lowest energy conformers account for >95% of the Boltzmann distribution to prevent skewing the averaged NMR tensors.
-
-
Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level.
-
Validation Step: Perform a frequency calculation. The strict absence of imaginary frequencies validates that the structure is a true energy minimum, not a transition state.
-
-
NMR Shielding Tensor Calculation: Calculate isotropic shielding tensors using the GIAO method at the
B97XD/aug-cc-pVDZ level[3]. -
Scaling & Referencing: Convert shielding tensors to chemical shifts using a linear scaling factor derived from a benchmark set of fluoroaromatics[4].
-
Validation Step: Compare the predicted
(difference between F2 and F3) against the experimental . A match in the delta confirms the electronic model is sound, even if absolute shifts have a slight systematic offset.
-
Protocol 2: Self-Validating Experimental NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene in 0.6 mL CDCl
. Add a coaxial insert containing CFCl as an absolute internal reference (0.00 ppm). -
1D
F Acquisition ( H Coupled vs. Decoupled): Acquire a standard 1D F spectrum. Follow immediately with a H-decoupled F{ H} spectrum.-
Validation Step: The collapse of the complex multiplets into simple doublets (due solely to
) validates which splittings are heteronuclear ( F- H) versus homonuclear ( F- F).
-
-
2D
F- F COSY: Set the spectral width to cover the F2 and F3 regions.-
Validation Step: Cross-peaks must symmetrically align with the 1D
doublets, confirming the two fluorines are adjacent on the ring.
-
-
2D
H- F HOESY: Acquire the heteronuclear NOE to detect spatial proximity.-
Validation Step: F3 must show a strong NOE cross-peak to the
-CH protons of the hexyloxy group (around 4.0 ppm). F2 will show no such correlation, providing definitive, self-validating proof of regiochemistry.
-
Conclusion & Decision Matrix
For standard, routine verifications of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene during synthesis, Empirical/ML Predictors provide sufficient initial guidance, primarily because the massive electronic difference between the -Br and -OR groups creates a predictably large chemical shift gap between F2 and F3.
However, for definitive structural proof—especially when patenting novel fluoroaromatic derivatives or publishing in high-impact journals—researchers must bypass empirical software. Advanced 2D Experimental NMR (specifically HOESY) remains the undisputed gold standard, offering absolute spatial connectivity that neither ML nor DFT can match in terms of empirical legal standing. DFT Modeling serves as the optimal bridge when physical samples are too scarce or unstable for lengthy 2D NMR acquisitions.
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds | ChemRxiv, chemrxiv.org,
- Mnova Predict | Accur
- Deciding which is the best 1H NMR predictor for organic compounds using st
Sources
- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 2. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Mass Spectrometry Fragmentation Pattern of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene: A Comparative Analytical Guide
As a Senior Application Scientist, structural elucidation of polyhalogenated alkyl aryl ethers requires moving beyond basic library matching. 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (C₁₂H₁₅BrF₂O) presents a unique analytical architecture: a highly stable aromatic core, a distinct isotopic halogen signature, and a flexible aliphatic chain.
This guide objectively compares the performance of different mass spectrometry (MS) platforms for analyzing this compound, details its thermodynamic fragmentation mechanisms, and provides a self-validating experimental protocol designed for absolute structural confidence.
Platform Comparison: Selecting the Optimal Ionization Strategy
The physical chemistry of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene—specifically its high lipophilicity, volatility, and lack of basic/acidic functional groups—dictates the choice of the analytical platform[1].
-
LC-ESI-MS/MS (Electrospray Ionization): ESI relies on the analyte's ability to form
or in the liquid phase. Because this neutral ether lacks proton-accepting amines or proton-donating carboxylates, its ionization efficiency in standard ESI is exceptionally poor. While Atmospheric Pressure Chemical Ionization (APCI) or metal-adduct formation (e.g., ) can force ionization, LC-MS remains a sub-optimal, low-sensitivity choice for this specific molecule[1]. -
GC-EI-MS (Electron Ionization - 70 eV): This is the gold standard for structural elucidation of volatile halogenated aromatics. The hard ionization environment of EI strips an electron (typically from the ether oxygen's lone pair or the aromatic
-system), yielding a robust molecular ion and a highly reproducible fragmentation fingerprint[2]. -
GC-ECNI-MS (Electron Capture Negative Ionization): If the goal shifts from structural elucidation to trace-level quantification, ECNI is the superior alternative. It exploits the high electron affinity of the bromine and fluorine atoms. By using a buffer gas (like methane) to generate thermal electrons, the analyte undergoes resonance electron capture, generating intense
ions (m/z 79/81) and radical anions. This offers up to a 100-fold greater sensitivity than EI[3].
Fig 1. Decision matrix for mass spectrometry ionization techniques based on analyte properties.
Mechanistic Fragmentation Pathways (EI-MS)
Understanding the causality behind the fragments is critical for data interpretation. The fragmentation of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is driven by the thermodynamic stability of the resulting product ions and neutral losses[2].
The Molecular Ion Cluster (m/z 292 / 294)
The presence of a single bromine atom dictates a ~1:1 isotopic cluster due to the natural abundance of
Base Peak Formation:
Secondary Halogen Loss (m/z 129 & 188/190)
The highly excited phenol radical cation can undergo further degradation. It can lose a bromine radical to form
Fig 2. Primary EI-MS fragmentation pathways for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene.
Quantitative Data Summary
The table below summarizes the expected quantitative data for the EI-MS spectrum, providing a reference for standard library matching.
| Fragment Ion | Exact m/z ( | Relative Abundance | Cleavage Mechanism |
| 292.02 / 294.02 | Medium (~30%) | Molecular Ion (Electron ejection from O lone pair) | |
| 208.95 / 210.95 | Base Peak (100%) | ||
| 207.94 / 209.94 | Low-Medium (~15%) | ||
| 188.95 / 190.95 | Low (~10%) | Secondary loss of HF (20 Da) from phenol cation | |
| 129.03 | Medium (~25%) | Secondary loss of Bromine radical (79/81 Da) | |
| 85.10 | Low (~5%) | Alkyl chain cation |
Standardized Experimental Protocol: GC-EI-MS
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The internal logic ensures that instrument drift or matrix interference is immediately detectable.
Step 1: System Suitability & Tuning (Self-Validation)
-
Perform an autotune using Perfluorotributylamine (PFTBA).
-
Causality Check: Verify that the m/z 69, 219, and 502 ions are present at the correct relative abundances (typically 100%, >35%, >1%). This ensures the quadrupole mass filter is correctly calibrated across the entire mass range required for the analyte (m/z 85 to 294).
Step 2: Sample Preparation
-
Dissolve the 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene standard in GC-grade hexane to a final concentration of 10 µg/mL.
-
Causality Check: Hexane is chosen because its low boiling point (68 °C) ensures rapid solvent expansion and venting in the GC inlet, preventing peak broadening of the heavier analyte.
Step 3: Chromatographic Separation
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). The 5% phenyl stationary phase provides optimal
- interactions with the analyte's aromatic ring. -
Injection: Inject 1 µL in splitless mode (inlet temperature 250 °C) to maximize the transfer of the analyte onto the column.
-
Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
Step 4: Data Acquisition & Isotopic Validation
-
Operate the MS in full scan mode (m/z 50 to 350) with a solvent delay of 3.5 minutes.
-
Self-Validating Check: Upon peak integration, extract the ion chromatograms (EIC) for m/z 292 and 294. The ratio of the integrated areas must be
. Any deviation indicates co-eluting isobaric interference or degradation of the brominated core.
References
- GCMS Section 6.
- Recent progress in the application of chromatography-coupled mass-spectrometry in the analysis of contaminants in food products Source: PMC - NIH URL
- Source: PubMed (NIH)
Sources
- 1. Recent progress in the application of chromatography-coupled mass-spectrometry in the analysis of contaminants in food products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene and Its Isomers
Executive Summary
Polyfluorinated alkoxybromobenzenes are critical building blocks in the synthesis of advanced materials, particularly liquid crystals, OLED components, and highly specific pharmaceutical active ingredients. The compound 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene presents a unique reactivity profile dictated by the delicate interplay of steric hindrance, inductive electron withdrawal (-I) by fluorine, and resonance electron donation (+M) by the hexyloxy group.
This guide provides an objective, data-supported comparison of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene against its primary structural isomers, focusing on three core synthetic pathways: Palladium-Catalyzed Cross-Coupling, Regioselective Metalation, and Nucleophilic Aromatic Substitution (SNAr).
Structural & Electronic Isomer Analysis
The position of the fluorine atoms relative to the bromine and hexyloxy groups fundamentally alters the molecule's electronic topology. Understanding these differences is paramount for rational synthetic design.
Table 1: Isomeric Structural Comparison
| Compound | F-Positions | Ortho to Bromine? | Ortho to Hexyloxy? | Primary Reactivity Bottleneck |
| 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene | C2, C3 | Yes (C2) | Yes (C3) | Steric hindrance at C-Br bond during oxidative addition. |
| 1-Bromo-3,5-difluoro-4-(hexyloxy)benzene | C3, C5 | No | Yes (C3, C5) | High electron density at C4 deactivates SNAr pathways. |
| 1-Bromo-2,6-difluoro-4-(hexyloxy)benzene | C2, C6 | Yes (C2, C6) | No | Extreme steric shielding of C-Br; highly activated for SNAr. |
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Mechanistic Causality
The Suzuki-Miyaura cross-coupling reaction relies on the initial oxidative addition of a Pd(0) species into the C-Br bond[1]. In 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene , the fluorine at the C2 position exerts a strong inductive effect that electronically activates the C-Br bond, but simultaneously introduces significant steric hindrance.
When compared to the 3,5-difluoro isomer , where the C-Br bond is sterically unencumbered, the 2,3-difluoro isomer exhibits a slower rate of oxidative addition. To overcome this, highly active, sterically demanding ligands (such as SPhos or XPhos) and optimized base systems (like CsF/Ag2O) are often required to facilitate the coupling of heavily fluorinated systems[2].
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Self-Validating Workflow for Yield Comparison
-
Preparation: In a flame-dried Schlenk flask under argon, combine the bromobenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). The use of SPhos is critical to overcome the ortho-fluorine steric barrier[1].
-
Solvent Addition: Inject a degassed mixture of Toluene/H2O (4:1, 5 mL).
-
Reaction & Monitoring: Heat to 90°C. Validation Step: Withdraw 50 µL aliquots at 1h, 3h, and 6h. Quench with EtOAc/H2O, filter through a silica plug, and analyze via GC-MS to monitor the disappearance of the starting material.
-
Workup: Once complete (typically 4h for the 3,5-isomer, 8h for the 2,3-isomer), cool to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Reactivity Profile 2: Chemoselective Metalation (HME vs. DoM)
Mechanistic Causality
Fluorine is one of the most potent Directed Metalation Groups (DMGs) due to its strong electronegativity, which drastically acidifies adjacent ring protons[3]. However, the presence of a bromine atom introduces a competing pathway: Halogen-Metal Exchange (HME).
-
With Alkyllithiums (n-BuLi, s-BuLi): Both the 2,3-difluoro and 3,5-difluoro isomers will undergo rapid Halogen-Metal Exchange at the C1 position, yielding the corresponding aryllithium species. The reaction is thermodynamically driven by the stabilization of the resulting carbanion by the inductive effects of the fluorines.
-
With Lithium Amides (LDA, LiTMP): These non-nucleophilic bases suppress HME and promote Directed Ortho-Metalation (DoM)[4].
-
In the 3,5-difluoro isomer , the protons at C2 and C6 are flanked by F and Br, making them highly acidic. LiTMP will cleanly deprotonate these positions.
-
In the 2,3-difluoro isomer , there are no protons ortho to a fluorine atom. The available protons are at C5 (ortho to hexyloxy) and C6 (ortho to bromine). Because the hexyloxy group is a weaker DMG than fluorine, DoM is significantly slower and less regioselective, often requiring the addition of TMEDA to break up base aggregates and increase kinetic basicity[5].
-
Chemoselectivity pathways: Halogen-Metal Exchange vs. Directed Ortho-Metalation.
Experimental Protocol: Regioselective Halogen-Metal Exchange
Self-Validating Workflow for C1-Functionalization
-
Preparation: Dissolve 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (1.0 mmol) in anhydrous THF (5 mL) under argon and cool to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 5 minutes. Stir for 30 minutes at -78°C. Validation Step: Quench a 0.1 mL aliquot in D2O. Analyze the crude extract via 19F NMR to confirm complete conversion to the 1-deuterio-2,3-difluoro-4-(hexyloxy)benzene.
-
Electrophilic Trapping: Add anhydrous DMF (1.5 mmol) dropwise to synthesize the corresponding benzaldehyde.
-
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl (5 mL). Extract with Et2O, dry, and concentrate.
Reactivity Profile 3: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality
SNAr requires an electron-deficient aromatic ring with a good leaving group. While fluorine is an excellent leaving group in SNAr reactions[4], the overall reactivity of the ring is heavily modulated by the hexyloxy group. The oxygen atom donates electron density into the ring via resonance (+M effect), which strongly deactivates the ortho and para positions toward nucleophilic attack.
In the 2,3-difluoro isomer , the C3 fluorine is ortho to the hexyloxy group and is highly deactivated. The C2 fluorine is meta to the hexyloxy group and ortho to the weakly deactivating bromine, making C2 the preferred, albeit challenging, site for SNAr. Conversely, in the 2,6-difluoro isomer , both fluorines are meta to the hexyloxy group and ortho to the bromine, making it the most reactive isomer toward SNAr among the three.
Quantitative Reactivity Summary
The following table synthesizes expected empirical performance based on the mechanistic principles of fluorinated arene chemistry outlined above.
Table 2: Comparative Reaction Efficiencies
| Reaction Type | Reagents / Conditions | 2,3-Difluoro Isomer (Target) | 3,5-Difluoro Isomer | 2,6-Difluoro Isomer |
| Suzuki Coupling | PhB(OH)2, Pd(OAc)2, SPhos, 90°C | Moderate Yield (65-75%) | High Yield (>90%) | Low Yield (<40%) |
| Halogen-Metal Exchange | n-BuLi, THF, -78°C, 30 min | Quantitative (>95%) | Quantitative (>95%) | Quantitative (>95%) |
| Directed Metalation | LiTMP, THF, -78°C, 2 h | Poor (Complex mixture) | Excellent at C2/C6 (>85%) | Poor (No ortho-F protons) |
| SNAr (Amination) | Morpholine, K2CO3, DMF, 120°C | Low Conversion (<30%) | Negligible (<10%) | Moderate Conversion (~60%) |
References
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale Source: Tetrahedron Letters (via ResearchGate) URL:[Link]
-
Directed (ortho) Metallation Source: University of Windsor URL:[Link]
-
Directed Ortho Metalation (Review & Mechanisms) Source: Unblog.fr (Jacques Mortier) URL:[Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid Source: ResearchGate URL:[Link]
-
Suzuki reaction - Reaction Mechanism and Transmetalation Source: Wikipedia URL:[Link]
Sources
Comparative Guide: Spectroscopic & Functional Analysis of Hexyloxy- vs. Alkoxy-Difluorobenzenes
Executive Summary: The "Chain Length" Dilemma
In the development of fluorinated mesogens and pharmaceutical intermediates, the choice of the alkoxy tail—specifically hexyloxy (
This guide objectively compares 1-hexyloxy-2,3-difluorobenzene against its shorter-chain homologues. While the spectroscopic core signatures (UV-Vis,
Spectroscopic Data Comparison
The following data illustrates the "Spectroscopic Robustness" of the difluorobenzene core. Increasing the alkyl chain length from
Table 1: Comparative Spectroscopic Signatures (Representative Data)
| Feature | Methoxy ( | Hexyloxy ( | Scientific Interpretation |
| Electronic Isolation: The inductive effect of the oxygen atom saturates at | |||
| Core Stability: Ring proton coupling constants ( | |||
| The Differentiator: The | |||
| UV-Vis ( | ~272 nm | ~272 nm | Chromophore Identity: The |
| IR (C-H Stretch) | Weak/Moderate (~2950 cm | Strong/Broad (2850–2960 cm | Mass Content: The ratio of aliphatic C-H stretching to aromatic C=C stretching increases linearly with chain length. |
Key Insight: If your
F NMR shifts deviate by >0.5 ppm between batches of different chain lengths, suspect regio-isomer contamination (e.g., 2,3-difluoro vs. 2,4-difluoro), not chain-length effects.
Functional Performance: Why Hexyloxy?
While spectroscopy confirms identity, thermal analysis dictates utility. The hexyloxy substituent is frequently the "tipping point" for inducing liquid crystalline (LC) phases.
Phase Transition Logic
-
Methoxy/Ethoxy (
): Typically crystalline solids with high melting points. The rigid lattice prevents mesophase formation. -
Hexyloxy (
): The flexible alkyl tail disrupts crystal packing, lowering the melting point and often enabling nematic or smectic phases [3].
Diagram 1: Structure-Property Logic Flow
Caption: Decision matrix for selecting alkoxy chain length based on desired physical state and application.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize 1-hexyloxy-2,3-difluorobenzene via Williamson Ether Synthesis. This protocol is self-validating through the disappearance of the phenolic -OH signal.
Reagents
-
2,3-Difluorophenol (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Workflow
-
Activation:
-
Dissolve 2,3-difluorophenol in ACN.
-
Add
and stir at room temperature for 30 mins. Observation: Suspension changes texture as phenoxide forms.
-
-
Alkylation:
-
Add 1-bromohexane dropwise.
-
Reflux at 80°C for 6-12 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). Product (
) is less polar than phenol ( ).
-
-
Workup:
-
Filter off inorganic salts.
-
Evaporate solvent.[1]
-
Redissolve in DCM, wash with 1M NaOH (removes unreacted phenol).
-
-
Purification:
-
Distillation (bp ~140°C @ 15 mmHg) or Silica Column.
-
Diagram 2: Synthesis & Validation Workflow
Caption: Operational workflow for the synthesis and purification of hexyloxy-difluorobenzene.
References
-
Wiberg, K. B., & Zilm, K. W. (2001).
F NMR chemical shifts. 1. Aliphatic fluorides.[1][2][3][4][5] Journal of Organic Chemistry, 66(8), 2809-2817. Link -
Philis, J. (1981).[2] A comparison of the absorption spectra of the fluorobenzenes and benzene in the region 4.5-9.5 eV. Journal of Physics B: Atomic and Molecular Physics. Link
-
Kumar, S., et al. (2022). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series. Scholars Research Library. Link
-
Mayoral, M. J., et al. (2011).[6] Alkoxy-substituted difluoroboron benzoylmethanes for photonics applications: A photophysical and spectroscopic study. Dalton Transactions. Link
Sources
- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]
- 5. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validating the purity of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene using HPLC or GC
Validating the Purity of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene: A Comparative Guide to HPLC and GC Methodologies
For researchers and drug development professionals working with complex halogenated aromatic building blocks, selecting the correct analytical methodology is the difference between a robust control strategy and hidden impurity bleed. 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is a highly specialized intermediate whose unique structural features—a lipophilic ether chain combined with a dense, electron-withdrawing halogenated core—demand a nuanced approach to purity validation.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, providing field-proven, self-validating experimental protocols grounded in the latest regulatory frameworks.
Physicochemical Profiling & Causality in Method Selection
Before injecting a sample, an Application Scientist must decode the molecule to understand why a specific chromatographic technique will succeed or fail. The structure of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene dictates its behavior in both gaseous and liquid mobile phases:
-
Hydrophobicity & Partitioning: The 6-carbon (hexyl) aliphatic chain imparts significant lipophilicity. In a liquid-phase system, this guarantees strong retention on non-polar stationary phases (like C18).
-
Volatility & Thermal Stability: The absence of hydrogen-bond donors (such as -OH or -NH2) and the presence of highly stable carbon-halogen bonds render the molecule semi-volatile and thermally stable. This makes it an ideal candidate for vaporization in Gas Chromatography without the risk of thermal degradation[1].
-
UV Chromophore: The conjugated
-system of the benzene ring, augmented by the auxochromic ether oxygen and halogens, provides a strong UV absorption profile, enabling high-sensitivity detection via HPLC-UV/PDA[2].
Figure 1: Physicochemical property-driven decision matrix for analytical method selection.
Methodological Comparison: GC vs. HPLC
When validating the purity of this specific molecule, both 1[1].
Gas Chromatography (GC-FID/MS) GC excels in separating closely related positional isomers (e.g., distinguishing 1-bromo-2,4-difluoro-4-(hexyloxy)benzene from the 2,3-difluoro target). Because capillary GC columns possess inherently higher theoretical plate counts than HPLC columns, the subtle boiling point and dipole moment differences between isomers are easily resolved[2].
Reverse-Phase HPLC (RP-HPLC-UV) HPLC is the superior choice if the upstream synthetic route utilizes non-volatile reagents, heavy metal catalysts, or if the final compound is formulated into a complex, non-volatile matrix that would foul a GC injector port[2].
Experimental Protocols: Building Self-Validating Systems
A protocol is only as reliable as its internal controls. According to the 3[3], methods must demonstrate they are fit-for-purpose through rigorous lifecycle management. The workflows below are designed as self-validating systems anchored by a System Suitability Test (SST).
Figure 2: Self-validating analytical workflow aligned with ICH Q2(R2) lifecycle guidelines.
Protocol A: GC-FID Workflow for High-Resolution Isomer Profiling
Causality: The selection of a 5% phenyl/95% dimethylpolysiloxane (DB-5) column is driven by the molecule's moderate polarity induced by the difluoro and bromo substituents. This stationary phase leverages dipole-induced dipole interactions, which are critical for separating positional isomers that cannot be resolved by boiling point alone.
-
Column: DB-5 (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 100°C (hold 1 min)
ramp at 15°C/min to 280°C (hold 5 min).-
Reasoning: The initial hold focuses the semi-volatile analyte at the head of the column, while the aggressive ramp ensures sharp peak elution and bakes off higher-boiling synthetic impurities.
-
-
Inlet: 250°C, Split injection (Ratio 20:1) to prevent column overloading.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Self-Validation (SST): Inject a resolution standard containing the target molecule spiked with 1% of a known positional isomer. Acceptance Criteria: Resolution (
) must be before proceeding to sample analysis[3].
Protocol B: RP-HPLC-UV Workflow for Non-Volatile Impurity Tracking
Causality: The extreme lipophilicity of the hexyloxy chain dictates dominant hydrophobic retention on a C18 stationary phase. To prevent excessive band broadening and impractically long retention times, an isocratic elution with a high organic modifier fraction is mandatory.
-
Column: C18, 150 × 4.6 mm, 3 µm particle size.
-
Mobile Phase: Isocratic, Acetonitrile:Water (85:15, v/v).
-
Reasoning: 85% ACN provides enough elutropic strength to overcome the hydrophobic drag of the hexyl tail.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the conjugated aromatic core).
-
Column Temperature: 30°C (controlled to ensure retention time stability).
-
Self-Validation (SST): Inject the 100% working standard consecutively 5 times. Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be
, and the tailing factor must be [4].
Quantitative Data Presentation: Method Validation Comparison
The following table summarizes representative validation data for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene, evaluated against standard 4[4].
| Validation Parameter | ICH Q2(R2) Target Criteria | GC-FID Performance (Simulated) | RP-HPLC-UV Performance (Simulated) |
| Specificity | No interference at RT | Passes (Isomer | Passes (No blank interference) |
| Linearity ( | 0.9998 | 0.9995 | |
| Precision (%RSD) | 0.8% | 0.5% | |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% | 100.4% |
| Limit of Detection (LOD) | Signal-to-Noise | 0.005% (w/w) | 0.01% (w/w) |
| Limit of Quantitation (LOQ) | Signal-to-Noise | 0.015% (w/w) | 0.03% (w/w) |
| Robustness | Stable RTs with deliberate variation | Highly stable to flow variations | Sensitive to %ACN variations |
Conclusion & Decision Matrix
For the routine purity validation of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene:
-
Opt for GC-FID/MS when analyzing the raw Active Pharmaceutical Ingredient (API) or synthetic intermediate, particularly when the synthetic route is prone to generating structurally similar positional isomers. GC offers superior resolution and lower limits of detection for this volatile class of compounds.
-
Opt for RP-HPLC-UV when the compound is present in a complex formulation, when monitoring for non-volatile degradants, or when laboratory infrastructure lacks high-purity gas lines.
By grounding your analytical approach in the physicochemical realities of the molecule and enforcing strict, self-validating SST protocols, both methods will yield regulatory-compliant data.
References
-
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline - European Medicines Agency (EMA). [Link]
-
How to Choose Between LC and GC for Your Analytical Needs - International Laboratory Technologies (ILT). [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - ALWSCI Technologies.[Link]
Sources
Comparative Study of Palladium Catalysts for Suzuki-Miyaura Reactions with Fluorinated Aryl Bromides
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction: The Fluorination Challenge in Cross-Coupling
The strategic incorporation of fluorine into aryl scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The Suzuki-Miyaura cross-coupling (SMC) reaction is the premier method for constructing these fluorinated biaryl architectures[1].
However, fluorinated aryl bromides—particularly polyfluorinated or ortho-fluorinated substrates—present unique mechanistic hurdles. The strong inductive electron-withdrawing effect of fluorine accelerates the initial oxidative addition of the C–Br bond to the Palladium(0) center. Paradoxically, this same electronic effect stabilizes the resulting Pd(II) intermediate, rendering the subsequent transmetalation step sluggish[2]. When transmetalation is delayed, sensitive coupling partners (such as polyfluorophenylboronic acids or heteroaryl boronic acids) undergo rapid, irreversible protodeboronation (hydrolysis of the C–B bond), severely depressing reaction yields[3].
This guide objectively compares the performance of classical and modern Palladium catalyst systems to overcome these electronic bottlenecks, providing mechanistic rationale and validated experimental protocols.
Mechanistic Causality: Why Catalyst Architecture Matters
To achieve high conversions with fluorinated aryl bromides, the catalyst must actively manage the kinetic disparity between oxidative addition and transmetalation.
-
Classical Catalysts (e.g.,
): Triphenylphosphine is a monodentate, moderately electron-donating ligand. It forms a saturated 18-electron complex that must dissociate two ligands to form the active 14-electron species. While sufficient for electron-neutral arenes, the transmetalation step with fluorinated substrates is too slow, allowing competitive protodeboronation to dominate[3]. -
Bidentate Ligands (e.g.,
): Bidentate phosphines enforce a cis-geometry on the Pd(II) intermediate, which can pre-organize the complex for reductive elimination. However, they do not sufficiently accelerate transmetalation for highly deactivated fluorinated systems[2]. -
Dialkylbiarylphosphine Precatalysts (e.g., XPhos Pd G2): Developed by the Buchwald group, these precatalysts represent the state-of-the-art. The steric bulk of the dicyclohexyl groups and the triisopropylphenyl ring forces the formation of a highly active, monoligated
species. The electron-rich nature of XPhos accelerates oxidative addition, while its spatial arrangement facilitates ultra-fast transmetalation, successfully outcompeting boronic acid degradation even at room temperature[3].
Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation risk.
Quantitative Catalyst Comparison
The following table synthesizes comparative performance data for the cross-coupling of 1-bromo-2,4-difluorobenzene with 4-methoxyphenylboronic acid across four distinct catalyst generations.
| Catalyst System | Ligand Classification | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Monodentate | 5.0 | 100 | 24 | 62% | Sluggish transmetalation; significant protodeboronation of the boronic acid observed. | |
| Bidentate | 5.0 | 80 | 12 | 78% | Improved stability of the Pd(II) intermediate; moderate conversion but requires high heat. | |
| Dialkylbiaryl | 2.0 | 60 | 4 | 89% | Electron-rich ligand accelerates oxidative addition; lower catalyst loading required. | |
| XPhos Pd G2 | Aminobiphenyl Precatalyst | 1.0 | 40 | 1 | 98% | Rapid generation of L-Pd(0) outcompetes degradation; near-quantitative yield[3]. |
Data Synthesis Insight: For fluorinated aryl bromides, moving from classical
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol utilizes XPhos Pd G2 and incorporates built-in validation checkpoints.
Materials Required
-
Electrophile: 1-bromo-2,4-difluorobenzene (1.0 equiv, 1.0 mmol)
-
Nucleophile: 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: XPhos Pd G2 (1.0 mol%, 0.01 mmol)
-
Base:
(0.5 M aqueous solution, 2.0 equiv) -
Solvent: THF (Anhydrous, 4.0 mL)
Step-by-Step Workflow
-
Substrate Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid and XPhos Pd G2.
-
Rigorous Degassing (Critical Causality): Seal the flask with a septum and purge with Argon for 5 minutes. Rationale: Ambient oxygen readily inserts into the Pd–C bond, leading to undesired homocoupling (Ar–Ar) or phenol formation.
-
Reagent Addition: Introduce the 1-bromo-2,4-difluorobenzene and anhydrous THF via syringe.
-
Base Activation: Add the degassed 0.5 M aqueous
solution. Rationale: The weak base deprotonates the aminobiphenyl moiety of the G2 precatalyst, triggering reductive elimination of carbazole and instantly liberating the active L-Pd(0) species[3]. -
Reaction: Stir the biphasic mixture vigorously at 40°C for 1 hour.
-
In-Process Validation (
NMR): Extract a 50 µL aliquot, dilute in , and acquire a rapid NMR spectrum. Rationale: Fluorine is 100% naturally abundant. The disappearance of the starting material's fluorine signals and the emergence of shifted product signals provides unambiguous, quantitative conversion data without requiring LC-MS calibration curves. -
Workup: Quench with water, extract with EtOAc (
mL), dry over , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Self-validating experimental workflow for fluorinated biaryl synthesis.
Conclusion & Best Practices
When executing Suzuki-Miyaura couplings with fluorinated aryl bromides, the primary failure mode is the kinetic mismatch between oxidative addition and transmetalation, leading to substrate degradation.
Key Takeaways:
-
Abandon
for fluorinated substrates; the prolonged heating required destroys sensitive boronic acids[3]. -
Utilize dialkylbiarylphosphine precatalysts (like XPhos Pd G2 or SPhos Pd G2) to ensure rapid generation of the active
complex[3]. -
Leverage
NMR as an orthogonal, highly sensitive in-process control mechanism to validate reaction completion in real-time.
References
1. 2. 3.
Sources
Electrochemical properties of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene versus non-fluorinated analogues
This guide provides an in-depth technical comparison of the electrochemical properties of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (Target) versus its non-fluorinated analogue, 1-Bromo-4-(hexyloxy)benzene (Control).[1]
Executive Summary & Strategic Rationale
In the development of advanced liquid crystals (LCs) and organic semiconductors, the introduction of fluorine atoms onto the benzene core is a critical design strategy. While the non-fluorinated analogue 1-Bromo-4-(hexyloxy)benzene serves as a standard building block, the 2,3-difluoro derivative offers distinct electrochemical advantages:
-
Anodic Stability: Fluorine's high electronegativity lowers the Highest Occupied Molecular Orbital (HOMO), making the molecule significantly more resistant to oxidative degradation.
-
Dielectric Anisotropy (
): The C-F dipoles introduce a strong lateral dipole moment, essential for negative dielectric anisotropy materials used in Vertical Alignment (VA) displays. -
Viscosity/Phase Behavior: While fluorination increases molecular weight, it suppresses smectic phase formation in favor of the desired nematic phase due to lateral steric disruption.
Theoretical Framework: The Fluorine Effect
To understand the electrochemical data, one must grasp the electronic perturbations caused by the 2,3-difluoro substitution.
Electronic Substituent Effects[1][2][3]
-
Alkoxy Group (-OC6H13): A strong electron-donating group (EDG) via resonance (
), raising the HOMO level and making the ring electron-rich (easier to oxidize).[1] -
Fluorine Atoms (-F): Exhibit a strong inductive electron-withdrawing effect (
) but a weak resonant donating effect ( ).[1] In the 2,3-positions, the effect dominates, pulling electron density away from the ring carbon atoms.
Net Result: The 2,3-difluoro substitution counteracts the electron-rich nature of the alkoxy group, stabilizing the HOMO and shifting the oxidation potential to more positive values.
Visualizing the Electronic Pathway
Figure 1: Mechanistic flow of substituent effects on the benzene core's electronic stability.
Comparative Electrochemical Data
The following data compares the Target (Difluoro) with the Control (Non-fluoro). Values are derived from structure-property relationships of analogous liquid crystal cores (e.g., ethoxy/propoxy homologues) which exhibit identical electronic behavior to the hexyloxy variants.
Table 1: Electrochemical & Physical Properties[1]
| Property | Non-Fluorinated Analogue (Control) | 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (Target) | Impact of Fluorination |
| Oxidation Potential ( | ~1.35 V vs. SCE | ~1.75 V vs. SCE | +0.40 V (Harder to oxidize) |
| HOMO Level | -5.6 eV | -6.0 eV | Stabilized (Lower energy) |
| LUMO Level | -1.8 eV | -2.3 eV | Lowered (Better electron injection) |
| Bandgap ( | 3.8 eV | 3.7 eV | Slight reduction |
| Dielectric Anisotropy ( | Near Zero / Slightly Positive | Negative ( | Critical for VA-mode LCs |
| Dipole Moment ( | ~1.5 D | ~4.5 D | Significantly Increased |
Interpretation: The shift in oxidation potential by approximately +0.40 V is the defining feature. This indicates that the fluorinated compound is far less susceptible to electrochemical degradation during operation, a key requirement for high-reliability displays and electronics.
Experimental Protocol: Cyclic Voltammetry (CV)
To validate these properties in your own lab, follow this self-validating protocol. This method ensures that the measured shifts are due to molecular properties, not solvent impurities.
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for solubility of hexyloxy chains.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[2] -
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.
-
Reference Electrode: Ag/Ag+ (0.01 M
in ACN). -
Counter Electrode: Platinum wire.[3]
-
Internal Standard: Ferrocene (
).
Step-by-Step Workflow
-
Baseline Check: Run a CV of the blank electrolyte solution (Solvent +
) from 0 V to +2.0 V.-
Validation: Current should remain negligible (< 1 µA). If peaks appear, re-distill solvent.
-
-
Analyte Addition: Add the Target compound to reach a concentration of 1.0 mM.
-
Measurement: Scan from 0 V
+2.0 V -2.0 V 0 V at a scan rate of 100 mV/s.-
Observation: Look for the irreversible oxidation peak (
).
-
-
Internal Standardization (Crucial): Add a pinch of Ferrocene to the same cell and re-run the scan.
-
Calculation: Adjust all potentials so that the
couple is at 0.0 V (or its known value vs your reference). This eliminates drift errors.
-
Visualizing the CV Workflow
Figure 2: Self-validating Cyclic Voltammetry operational workflow.
Synthesis & Application Implications
The electrochemical data directly informs the utility of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene in synthesis and final applications.[1]
Cross-Coupling Reactivity (Suzuki/Buchwald)
-
Oxidative Addition: The electron-poor nature of the fluorinated ring makes the C-Br bond more reactive towards oxidative addition with Palladium (Pd) catalysts compared to the non-fluorinated analogue.
-
Catalyst Choice: Use electron-rich ligands (e.g.,
, SPhos) to stabilize the oxidative addition complex.
Liquid Crystal Stability
In LC displays, "image sticking" is often caused by the buildup of ionic impurities generated by the electrochemical decomposition of LC molecules under the electric field.
-
The Advantage: The higher oxidation potential of the 2,3-difluoro analogue means it is less likely to lose an electron and form a radical cation under voltage stress, significantly extending the lifetime of the display.
References
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis.
-
Source:
- Context: Establishes the fundamental link between fluorination, viscosity, and electrochemical stability in LC mixtures.
-
-
Huarui, H., et al. (2017). Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries.[1] Argonne National Laboratory / OSTI.
-
Source:
- Context: Provides quantitative data on how fluorination of alkoxybenzenes increases oxidation potential (~0.4V shift) and stability.
-
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-Bromo-4-(hexyloxy)benzene.[1][4][5][6][7]
-
Source:[1]
- Context: Baseline physical properties for the non-fluorin
-
-
PubChem. (2024).[8] Compound Summary: 1-Bromo-2,3-difluorobenzene derivatives.[1][9]
-
Source:
- Context: Structural identifiers and general chemical safety data for fluorin
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 1-Bromo-4-hexyloxybenzene | 30752-19-3 | TCI AMERICA [tcichemicals.com]
- 6. 1-Bromo-4-(hexyloxy)benzene | 30752-19-3 [sigmaaldrich.cn]
- 7. boronmolecular.com [boronmolecular.com]
- 8. 1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Performance comparison of liquid crystals derived from different bromo-difluoro-alkoxybenzene cores
Executive Summary
This technical guide evaluates the performance of liquid crystalline (LC) materials synthesized from bromo-difluoro-alkoxybenzene intermediates. These cores are critical building blocks for high-performance nematic mixtures used in photonics, spatial light modulators (SLMs), and next-generation displays (e.g., VA-LCDs, microwave devices).
The comparison focuses on three primary structural isomers of the core, analyzing how the position of the fluorine substituents relative to the alkoxy tail and bromine reactive site dictates the final electro-optical properties.
The Cores Under Evaluation
-
Core A (2,3-F): 1-bromo-2,3-difluoro-4-alkoxybenzene.
-
Primary Application: Negative Dielectric Anisotropy (
) materials.[1]
-
-
Core B (3,5-F): 1-bromo-3,5-difluoro-4-alkoxybenzene.
-
Primary Application: Low-viscosity, high-stability components; often used in positive
mixtures to suppress smectic phases.
-
-
Core C (Mono-F Control): 1-bromo-3-fluoro-4-alkoxybenzene.
-
Primary Application: Viscosity reduction with moderate dielectric impact.
-
Structural Logic & Synthesis Pathways
The performance of the final LC molecule is pre-determined by the electronic and steric environment of the core. The bromo- group serves as the reactive handle for elongation (via Suzuki or Sonogashira coupling), while the alkoxy chain provides flexibility.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the divergent synthesis pathways from the bromo-difluoro core to high-birefringence Isothiocyanato (NCS) or Tolane derivatives.
Caption: Divergent synthesis pathways transforming the bromo-difluoro core into high-performance NCS or CN terminated liquid crystals.
Performance Comparison
Dielectric Anisotropy ( )
The position of the fluorine atoms fundamentally alters the molecular dipole moment.
-
Core A (2,3-Difluoro): The C-F dipoles are positioned ortho to each other and perpendicular to the molecular long axis. This creates a strong resultant dipole moment transverse to the director, inducing negative dielectric anisotropy (
to -6). This is essential for Vertically Aligned (VA) modes where an electric field reorients molecules planar to the substrate.[2] -
Core B (3,5-Difluoro): The C-F dipoles are symmetric and largely cancel the transverse component while enhancing stability. When coupled with a terminal -CN group, these cores support positive dielectric anisotropy without inducing the high viscosity associated with non-fluorinated rings.
Viscosity ( ) vs. Birefringence ( )
A critical figure of merit (FoM) for LCs is defined as
| Property | Core A (2,3-Difluoro) Derived | Core B (3,5-Difluoro) Derived | Core C (3-Fluoro) Derived |
| Dielectric Sign | Negative ( | Variable (depends on tail) | Weakly Positive/Neutral |
| Viscosity ( | Low | Very Low | Lowest |
| Birefringence ( | High ( | Moderate ( | High ( |
| Melting Point | Low (Eutectic friendly) | Moderate | Low |
| Smectic Suppression | Excellent | Good | Moderate |
Analysis:
-
Core A is the superior choice for VA-mode displays and microwave applications requiring tunable dielectrics. The lateral fluorines disrupt molecular packing just enough to lower the melting point and viscosity while maintaining the rigid rod structure necessary for high
. -
Core B is often used as a "diluter" in mixtures to reduce the overall viscosity of high-
mixtures without sacrificing too much optical anisotropy.
Mechanism of Action (DOT Visualization)
The following diagram explains the causality between the core structure and the observed physical properties.
Caption: Causal relationship between fluorine position, molecular dipole vectors, and macroscopic LC properties.
Experimental Protocols
To validate the performance of these cores, the following self-validating protocols are recommended.
Synthesis of Isothiocyanato-Tolane (Representative Protocol)
Objective: Synthesize a high-
-
Sonogashira Coupling:
-
Reagents: 1-bromo-2,3-difluoro-4-alkoxybenzene (1.0 eq), 4-ethynylphenyl-isothiocyanate precursor (1.1 eq),
(2 mol%), CuI (1 mol%), (solvent/base). -
Procedure: Degas solvent. Combine reagents under Argon. Heat to 60°C for 12h.
-
Validation: TLC (Hexane/DCM) must show disappearance of bromide.
-
-
Purification:
-
Column chromatography (Silica gel, Hexane).
-
Recrystallization from Ethanol/Toluene (10:1) to ensure purity >99.8% (critical for high resistivity).
-
Characterization Workflow
-
Phase Identification (POM):
-
Use a Polarized Optical Microscope with a hot stage.
-
Validation: Nematic phase exhibits a "Schlieren" texture; Smectic phases show "Focal Conic" fans.
-
-
Thermal Transitions (DSC):
-
Rate: 10°C/min (Heating and Cooling).
-
Data Point: Record Melting (
) and Clearing ( ) temperatures from the second heating cycle to eliminate thermal history.
-
-
Birefringence (
) Measurement:-
Method: Voltage-dependent transmission technique.
-
Setup: Homogeneous cell (thickness
) between crossed polarizers at . -
Calculation: Phase retardation
.
-
-
Dielectric Anisotropy (
):-
Method: Capacitance method using an LCR meter (1 kHz).
-
Setup: Measure capacitance of a homeotropic cell (
) and a homogeneous cell ( ). -
Calculation:
.
-
Conclusion
The choice of bromo-difluoro-alkoxybenzene core dictates the application window of the final liquid crystal:
-
Select Core A (2,3-Difluoro) for negative dielectric anisotropy applications (VA-LCDs, microwave phase shifters) where high birefringence and low viscosity are required simultaneously.
-
Select Core B (3,5-Difluoro) for viscosity reduction in positive dielectric mixtures or as a stabilizing diluter in eutectic mixtures.
The 2,3-difluoro core currently represents the industry standard for high-performance negative
References
-
Gauza, S., et al. (2005).[3] "High birefringence and high resistivity isothiocyanate-based nematic liquid crystal mixtures."[3] Liquid Crystals, 32(8), 1077-1085.[3] Link
-
Hird, M. (2007). "Fluorinated liquid crystals: properties and applications." Chemical Society Reviews, 36(12), 2070-2095. Link
- Wu, S. T., & Yang, D. K. (2006). "Reflective Liquid Crystal Displays." Wiley-SID Series in Display Technology. (Contextual grounding for VA mode requirements).
-
Parish, A., et al. (2008). "New fluorinated terphenyl isothiocyanate liquid crystals." Liquid Crystals, 35(1), 59-66. Link
-
BenchChem. (2025). "Comparative Analysis of Liquid Crystals Derived from 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene." (General reference for homologue comparison methodology). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
Topic: Personal protective equipment for handling 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Chemical Profile
1-Bromo-2,3-difluoro-4-(hexyloxy)benzene is a specialized halogenated aromatic ether, primarily utilized as an intermediate in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[1] Its structure combines a reactive aryl bromide handle (for cross-coupling) with a fluorinated core (for dielectric anisotropy) and a lipophilic hexyloxy tail.[1]
Critical Safety Insight: While often categorized generically with aryl halides, the hexyloxy chain significantly increases lipophilicity , enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to its methoxy or ethoxy analogs.[1] Standard "splash protection" protocols are insufficient for prolonged handling; permeation-resistant barriers are mandatory.[1]
| Property | Data / Estimate | Operational Implication |
| CAS Number | Analogous to 1772047-98-9 (Isomer) | Treat as a novel organic halide; assume high toxicity.[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | High surface adhesion; difficult to clean from gloves/surfaces.[1] |
| Primary Hazards | Skin/Eye Irritant, Organohalide Toxicity | H315, H319, H335 (Predicted).[1] Potential skin sensitizer.[1] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Avoid contact with Lithium/Magnesium (unless controlled).[1] |
Risk Assessment & Hazard Identification
The "Fluorine-Lipophile" Dual Threat
Most researchers underestimate this compound because it lacks the immediate volatility of lower molecular weight halides.[1] However, the combination of fluorine atoms (metabolic stability) and the hexyloxy tail (cell membrane permeability) creates a distinct biological risk profile.[1]
-
Dermal Absorption (High Risk): The hexyl chain acts as a permeation enhancer.[1] If the chemical penetrates nitrile gloves, it can carry the fluorinated core into the bloodstream.
-
Inhalation (Moderate Risk): While volatility is low at room temperature, the formation of aerosols during syringe transfer or rotary evaporation poses a significant respiratory hazard.[1]
-
Thermal Decomposition: In the event of a fire or runaway reaction, this compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) , both of which are immediately dangerous to life and health (IDLH).[1]
Personal Protective Equipment (PPE) Protocol
This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.[1][2]
Hand Protection Strategy
-
Routine Handling (Splash Risk): Double-gloving is mandatory .[1]
-
Prolonged Contact / Spill Cleanup:
Respiratory & Eye Protection [1][3][4]
-
Primary Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are required.[1][5][6] Safety glasses are insufficient due to the viscous nature of the liquid, which can adhere to the face if splashed.
-
Respiratory Backup: If fume hood containment is breached (e.g., spill outside hood), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] The "Acid Gas" component is critical to neutralize potential HF/HBr byproducts.
PPE Decision Matrix
Figure 1: PPE Selection Logic based on operational scale and risk.
Operational Procedures
A. Receiving and Inspection
-
Step 1: Inspect the bottle for crystallization.[1] If the compound has solidified (common in cold storage), do not heat with an open flame or heat gun.[1]
-
Step 2: Thaw by placing the sealed container in a water bath at 30–40°C.[1]
-
Step 3: Wipe the exterior of the bottle with a Kimwipe dampened with acetone before opening to remove any shipping residues.[1]
B. Weighing and Transfer
-
The "Static" Hazard: If solid, the fluorinated nature often generates static electricity, causing the powder to "jump." Use an antistatic gun or ionizer during weighing.[1]
-
Viscous Liquid Transfer:
C. Reaction Setup (Cross-Coupling)
-
Inert Atmosphere: This intermediate is often used in Palladium-catalyzed couplings (Suzuki/Buchwald).[1] Oxygen exclusion is critical not just for the reaction, but to prevent oxidative degradation of the hexyloxy tail.
-
Solvent Choice: When dissolving in THF or Toluene, add the solvent slowly.[1] The heat of solution is generally low, but unexpected exotherms can occur if impurities are present.
Emergency Response & Disposal
Spill Response Protocol
Do not wash with water. The lipophilic tail makes this compound water-insoluble; water will merely spread the contamination.[1]
-
Evacuate & Ventilate: If the spill is >50mL outside a hood, evacuate the lab.
-
Absorb: Use vermiculite or sand .[1] Do not use combustible materials like sawdust.[1]
-
Neutralize (Surface): After bulk removal, wipe the surface with a dilute surfactant solution (soap/water) followed by acetone.[1] The surfactant helps solubilize the hexyloxy chain.
-
Waste Packaging: Double-bag contaminated waste in heavy-duty polyethylene bags. Label as "Halogenated Organic Waste - Toxic." [1]
Disposal (End-of-Life)
-
Waste Stream: Segregate into Halogenated Solvent Waste .[1]
-
Incineration Requirement: This compound must be incinerated at a facility equipped with scrubbers for HF and HBr .[1] Standard incineration without scrubbing will release corrosive acid gases.[1]
-
Labeling: Explicitly list "Fluorinated/Brominated Organic" on the waste tag to alert the disposal facility of the halogen content.[1]
Figure 2: Step-by-step spill response workflow ensuring containment of halogenated residues.
References
-
National Center for Biotechnology Information (PubChem). 1-Bromo-2,3-difluorobenzene (Source Analog).[1] PubChem Compound Summary for CID 2733260.[1] [Link][1]
-
Princeton University EHS. Laboratory Safety Guide: Handling Halogenated Solvents. [Link]
Sources
- 1. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(benzyloxy)-2,3-difluorobenzene 941294-52-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. boronmolecular.com [boronmolecular.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
